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  • Product: 3-Bromo-7-methoxyquinolin-4(1H)-one
  • CAS: 1204810-18-3

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 3-Bromo-7-methoxyquinolin-4(1H)-one: Structure, Synthesis, and Applications

Executive Summary In the landscape of medicinal chemistry and rational drug design, the quinolone scaffold represents a highly privileged structural motif. Specifically, 3-Bromo-7-methoxyquinolin-4(1H)-one (also known by...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and rational drug design, the quinolone scaffold represents a highly privileged structural motif. Specifically, 3-Bromo-7-methoxyquinolin-4(1H)-one (also known by its tautomeric name, 3-bromo-7-methoxyquinolin-4-ol) serves as an advanced heterocyclic building block[1]. This whitepaper provides an in-depth technical analysis of its structural dynamics, physicochemical properties, and synthetic methodology. Designed for researchers and drug development professionals, this guide elucidates the causality behind experimental protocols and highlights the compound's utility in late-stage functionalization.

Structural Chemistry & Tautomeric Dynamics

The chemical behavior of 3-bromo-7-methoxyquinolin-4(1H)-one is governed by its bicyclic core and the strategic placement of its substituents. Understanding these features is critical for predicting its reactivity and interaction with biological targets.

  • Tautomerism (N1-H vs. O-H): The compound exists in a tautomeric equilibrium between the 4-quinolone (keto) form and the quinolin-4-ol (enol) form[1]. In the solid state and within polar protic/aprotic solvents, the keto form predominates due to the stabilization of the highly polarized carbonyl group and robust intermolecular hydrogen bonding networks.

  • The 7-Methoxy Substituent: Positioned on the carbocyclic ring, the methoxy group acts as an electron-donating group (EDG) via resonance. This increases the electron density of the overall fused system while simultaneously enhancing the lipophilicity (LogP) of the molecule, a crucial parameter for cellular permeability in drug design.

  • The 3-Bromo Substituent: The bromine atom at the C3 position serves a dual purpose. Sterically, it restricts the conformation of adjacent functional groups. Synthetically, it acts as an essential electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling extensive Structure-Activity Relationship (SAR) exploration.

FunctionalGroups Core 3-Bromo-7-methoxyquinolin-4(1H)-one Quinolone 4-Quinolone Core Privileged scaffold for antimicrobial/anticancer activity Core->Quinolone Scaffold Methoxy 7-Methoxy Group Electron-donating, increases lipophilicity and receptor fit Core->Methoxy C7 Substitution Bromo 3-Bromo Group Electrophilic handle for Pd-catalyzed cross-coupling Core->Bromo C3 Substitution Tautomer N1-H / C4=O Tautomerism Equilibrates with 4-hydroxy form based on solvent polarity Core->Tautomer Property

Figure 1: Structure-activity and reactivity relationships of the compound's functional groups.

Physicochemical Profile

Accurate analytical data is the foundation of reproducible research. Below is the consolidated physicochemical profile of the compound, standardizing the parameters required for laboratory tracking and procurement[1],[2].

PropertyValue
Chemical Name 3-Bromo-7-methoxyquinolin-4(1H)-one
Common Synonyms 3-Bromo-7-methoxyquinolin-4-ol; 3-Bromo-4-hydroxy-7-methoxyquinoline
CAS Registry Number 1204810-18-3
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol
Appearance Pale white solid
Standard Purity ≥ 98% (HPLC/NMR verified)

Synthetic Methodology & Mechanistic Causality

The synthesis of 3-bromo-7-methoxyquinolin-4(1H)-one relies on the regioselective electrophilic aromatic substitution of 7-methoxyquinolin-4(1H)-one. The protocol described below is designed to be a self-validating system, ensuring high yield and purity through mechanistic control[3].

Reagent Selection & Rationale
  • Electrophile Source (NBS): N-Bromosuccinimide (NBS) is selected over molecular bromine ( Br2​ ) because it provides a controlled, low steady-state concentration of the bromonium ion ( Br+ ). This prevents over-bromination and oxidative degradation of the electron-rich heterocyclic core.

  • Solvent (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It is chosen because it readily solubilizes both the organic precursor and NBS, while its high dielectric constant stabilizes the polar transition state during the electrophilic attack.

  • Regioselectivity Causality: Why does bromination occur exclusively at the C3 position? The 4-quinolone system functions electronically as an enaminone. The nitrogen lone pair delocalizes through the C2-C3 double bond, rendering C3 the most nucleophilic carbon on the ring. The C7 methoxy group further enriches the system, but the enamine-like character of C3 dictates the site of electrophilic attack.

Step-by-Step Protocol

Based on validated atroposelective nucleophilic substitution workflows[3].

Objective: Regioselective bromination yielding quantitative conversion to the target compound.

Materials:

  • 7-Methoxyquinolin-4(1H)-one (1.00 g, 5.71 mmol)

  • N-Bromosuccinimide (NBS) (1.22 g, 6.85 mmol, 1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.7 mL)

Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7-methoxyquinolin-4(1H)-one (1.00 g) in anhydrous DMF (5.7 mL). Ensure the solution is homogenous.

  • Controlled Addition: Slowly add NBS (1.22 g) to the stirring solution in small portions over 5 minutes. Causality: Gradual addition mitigates rapid exothermic spikes, minimizing the formation of polybrominated byproducts.

  • Thermal Activation: Heat the reaction mixture to 55 °C and maintain continuous stirring. Causality: Mild heating to 55 °C provides the necessary kinetic energy to overcome the activation barrier for substitution without inducing thermal decomposition.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., DCM/MeOH). The starting material and product will exhibit distinct UV-active spots.

  • Quenching & Precipitation: Once the starting material is fully consumed, remove the flask from heat and slowly pour the reaction mixture into 50 mL of ice-cold distilled water while stirring vigorously. Causality: DMF is infinitely miscible with water, whereas the brominated product is highly hydrophobic. This solvent shift forces the quantitative precipitation of the product.

  • Isolation: Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 x 20 mL) to remove residual DMF and water-soluble succinimide.

  • Drying: Dry the resulting pale white solid under high vacuum to constant weight[3].

SyntheticWorkflow SM 7-Methoxyquinolin-4(1H)-one (Starting Material) Conditions Stir at 55 °C Electrophilic Aromatic Substitution SM->Conditions Reagents NBS (1.2 equiv) DMF solvent Reagents->Conditions Workup Quench with H2O Vacuum Filtration Conditions->Workup Product 3-Bromo-7-methoxyquinolin-4(1H)-one (Pale White Solid) Workup->Product

Figure 2: Step-by-step synthetic workflow for the regioselective bromination of 7-methoxyquinolin-4(1H)-one.

Strategic Applications in Drug Development

The synthesis of 3-bromo-7-methoxyquinolin-4(1H)-one is rarely an endpoint; rather, it is a strategic intermediate. The quinolone core is a known pharmacophore for DNA gyrase inhibitors (antibacterials) and kinase inhibitors (oncology).

By isolating this specific brominated intermediate, medicinal chemists gain a versatile platform for late-stage functionalization . The C3 carbon-bromine bond is highly susceptible to oxidative addition by Palladium(0) catalysts. Consequently, researchers can rapidly generate libraries of C3-aryl, C3-heteroaryl, or C3-alkynyl derivatives to fine-tune the steric bulk and electronic distribution of the molecule, optimizing binding affinity within target receptor pockets.

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Exploratory

Pharmacokinetic Profiling and ADME Optimization of 7-Methoxyquinolin-4-one Scaffolds

Executive Summary The 7-methoxyquinolin-4-one core is a privileged heterocyclic scaffold in medicinal chemistry, recognized primarily for its role in next-generation antimalarial and antimicrobial drug discovery. While t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-methoxyquinolin-4-one core is a privileged heterocyclic scaffold in medicinal chemistry, recognized primarily for its role in next-generation antimalarial and antimicrobial drug discovery. While the scaffold offers exceptional target affinity, its planar, lipophilic nature presents complex pharmacokinetic (PK) challenges. This technical guide provides an in-depth analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 7-methoxyquinolin-4-ones, detailing the structure-pharmacokinetic relationships (SPR) required to optimize lead compounds, alongside self-validating experimental methodologies for rigorous PK profiling.

Structural Significance & Mechanism of Action

The strategic placement of a methoxy group at the C-7 position, frequently paired with a halogen at the C-6 position (e.g., 6-chloro), creates a highly specific pharmacophore[1]. In antimalarial development, this substitution pattern is critical. It enables the molecule to selectively bind the Qo site of the Plasmodium cytochrome bc1 complex, achieving a massive selectivity index (>18,000-fold) over the mammalian ortholog[1].

MOA A 7-Methoxyquinolin-4-one (e.g., ELQ-300) B Plasmodium Cytochrome bc1 (Qo Site) A->B High Affinity Binding C Electron Transport Chain Arrest B->C Blocks Electron Transfer D Pyrimidine Biosynthesis Inhibition (DHODH) C->D Loss of Ubiquinone E Parasite Death D->E DNA/RNA Depletion

Figure 1: Cytochrome bc1 inhibition pathway by 7-methoxyquinolin-4-one antimalarials.

Physicochemical Properties and ADME Challenges

Translating the potent in vitro activity of 7-methoxyquinolin-4-ones into in vivo efficacy requires overcoming inherent physicochemical hurdles[2].

  • Aqueous Solubility : The planar structure of the quinolone core drives strong crystal lattice packing, resulting in poor aqueous solubility. Highly potent preclinical candidates often exhibit solubility in Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) as low as 0.3 µM[1].

  • Permeability : Despite solubility limitations, the uncharged lipophilic scaffold generally maintains excellent passive membrane permeability. Optimized ester derivatives have demonstrated permeability coefficients as high as 410 × 10⁻⁶ cm/s in pH 7.4 PAMPA assays[1].

  • Metabolic Liability : The 7-methoxy group introduces a specific Phase I metabolic liability: O-demethylation mediated by hepatic Cytochrome P450 (CYP) enzymes. Furthermore, the synthetic assembly of this pharmacophore via the Conrad-Limpach reaction requires careful optimization. Traditional deprotection of the 4-O-ethyl ether intermediate using harsh acids (e.g., HBr in acetic acid) must be avoided, as these conditions cause unintended cleavage of the 7-methoxy ether. Milder cyclization conditions are mandatory to preserve the integrity of the pharmacophore[3].

Structure-Pharmacokinetic Relationships (SPR)

Optimization of the 7-methoxyquinolin-4-one scaffold requires a delicate balance between maintaining target affinity and improving the ADME profile.

  • C-3 Substitution Dynamics : The substituent at the C-3 position is the primary driver of metabolic stability. While 3-alkyl chains provide potent in vitro activity, they suffer from rapid hepatic clearance. Transitioning to a 3-phenyl or 3-diaryl ether group significantly enhances hepatic microsomal stability by sterically shielding the core from CYP450 active sites[2]. Conversely, introducing polar groups like 3-carboxylic acids dramatically improves aqueous solubility (>100 µM) but abolishes membrane permeability and biological activity[4].

  • Crystal Packing Disruption : The 7-methoxy group can be leveraged to lower crystal lattice energy. Weak CH···O hydrogen bonding between the 7-methoxy oxygen and adjacent substituents (e.g., a methyl group on a 3-aryl ring) disrupts the strong π–π stacking of the quinolone planes. This increases the free space within the crystal structure, marginally improving the dissolution rate without adding polar surface area[2].

Quantitative Data Summary: SPR of 7-Methoxyquinolin-4-ones
Scaffold Variant / CompoundC-3 SubstituentAqueous SolubilityPermeability (PAMPA)Microsomal StabilityBiological Activity (EC₅₀)
ELQ-300 (Lead) Diaryl etherVery Low (~0.3 µM)HighHigh (T₁/₂ > 60 min)< 10 nM
3-Alkyl Analogues Alkyl chainLowHighLow (Rapid clearance)< 50 nM
3-Phenyl Analogues PhenylModerateModerateHigh~200 nM
3-Carboxylate Esters Carboxylate esterHigh (>20 µM)High (410 × 10⁻⁶ cm/s)Moderate80 nM
3-Carboxylic Acids Carboxylic acidVery High (>100 µM)LowHighInactive

(Data synthesized from[2],[4], and[1])

Experimental Methodologies for PK Profiling

To systematically evaluate the ADME properties of 7-methoxyquinolin-4-one derivatives, the following self-validating protocols must be employed.

Protocol 1: Hepatic Microsomal Stability Assay (Phase I Metabolism)

This assay specifically monitors the CYP450-mediated O-demethylation of the 7-methoxy group.

  • Preparation of Microsomal Matrix : Thaw human/murine liver microsomes (HLM/MLM) strictly on ice. Causality: Cytochrome P450 enzymes are highly temperature-sensitive; maintaining them on ice prevents the spontaneous degradation of enzymatic activity prior to the reaction.

  • Compound Spiking : Incubate the 7-methoxyquinolin-4-one test compound (1 µM) with the microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 minutes. Causality: Pre-incubation ensures thermal equilibrium and allows non-specific protein binding to stabilize before initiating metabolism.

  • Reaction Initiation : Add NADPH (1 mM final concentration) to the mixture. Causality: NADPH is the obligate electron donor for CYP450 enzymes. Its addition acts as the precise start time (T=0) for Phase I metabolism, driving the oxidative demethylation.

  • Time-Course Quenching : At predefined intervals (0, 15, 30, 60 minutes), extract a 50 µL aliquot and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism, while precipitating proteins to prevent LC-MS/MS column clogging.

  • Quantification : Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the intrinsic clearance ( CLint​ ).

Protocol 2: High-Throughput PAMPA (Passive Permeability)

Given the solubility limitations of the scaffold, PAMPA is utilized to isolate passive transcellular permeability.

  • Membrane Preparation : Coat the PVDF filter membrane (pore size 0.45 µm) with a 20% w/v lecithin in dodecane solution. Causality: This specific lipid mixture creates an artificial bilayer that mimics the lipophilicity of the human intestinal epithelium, allowing isolation of passive permeability from active efflux mechanisms.

  • Donor/Acceptor Assembly : Add the compound (10 µM in PBS, pH 7.4) to the donor compartment and pure PBS to the acceptor compartment. Causality: Maintaining a physiological pH of 7.4 ensures the compound is in its biologically relevant ionization state, as the charge state dictates lipid partitioning.

  • Incubation : Incubate the assembled sandwich plate at room temperature for 5 hours in a humidity chamber. Causality: The extended incubation time allows slow-permeating lipophilic compounds to reach a detectable equilibrium, while the humidity chamber prevents solvent evaporation that would artificially concentrate the samples.

  • Mass Balance Analysis : Analyze both compartments via LC-MS/MS. Causality: Measuring both donor and acceptor wells enables the calculation of mass balance, ensuring that low acceptor concentrations are due to poor permeability rather than non-specific binding to the plastic plate or lipid retention.

Workflow Design Scaffold Design (6-Cl, 7-OMe) Synth Conrad-Limpach Synthesis Design->Synth Mild conditions Solubility Solubility Testing (FaSSIF pH 6.5) Synth->Solubility Perm Permeability (PAMPA) Synth->Perm Metab Microsomal Stability (HLM/MLM) Solubility->Metab >1 µM Threshold Perm->Metab High Pe InVivo In Vivo PK (Bioavailability) Metab->InVivo T1/2 > 30 min

Figure 2: Sequential ADME optimization workflow for 7-methoxyquinolin-4-one leads.

References[2] Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium, nih.gov,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj-tUROfdv2alImu4Pn_M61SzG1x31of3gwCVJ2v61U5abA_v7Bve_2ADtMngBVMTBJa_-45r-2hyyjsjvtR_khKw9STzvhuYBUMTGj8QhSvVIMAWtWu3482gdbXQovy0wnleuFW1MjfFDeQ==[3] New Scalable Synthetic Routes to ELQ-300, ELQ-316, and Other Antiparasitic Quinolones | Organic Process Research & Development, acs.org,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeNlAFqvxDIwMwTVn2fKvxp0AOhOiu-kSsNgOZtokLa4wNwNn2ANB1bEg7BJcaruXCkYN2x78gkqDpTN29_kAsz8NNr2gmQClPuojNtB2buaReIbw75XDwbQ5X2VV0SQWHIxxJ7aNxnNyj2w==[4] Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones, nih.gov,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfqXsXXy2wCyQyOQZoY_2C59v0ywQQ6lIj1owMRDeqQQtHXoQBfRwgnqz4N7hunUDi_D7YzCHqUhDH32CXheGt1wtawmfW3wIP03kncOUPpi7gJFgxwPxZeuV-aBgeebaI4VrvOyF5ip3zHg==[1] Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Ac, scispace.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd7Yi_0PMapSlignm88BTOc31S7op8Gd1u3-Yiaqe6OChDzRP19BHkiD0xebLrfluwShh98K3GzAZdDtt9-4iSTssoc5NEsq2xzz1_r-g3SzVuRTUytpiawG13_BVLI9FdmvYHkDb9nT4thkN8_ykyzjDwXAjVPN_xDcOmMTvxjoA8c6HV-jMWJImpfzRFzPVL

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Protocols & Analytical Methods

Method

Catalytic Functionalization of 3-Bromo-7-methoxyquinolin-4(1H)-one: A Detailed Guide for Researchers

The quinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic functionalization of this heterocyclic system allows for the fin...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic functionalization of this heterocyclic system allows for the fine-tuning of pharmacological properties, making it a focal point for drug discovery and development. This guide provides a comprehensive overview of the catalytic functionalization of a key intermediate, 3-Bromo-7-methoxyquinolin-4(1H)-one. We will delve into the mechanistic underpinnings of pivotal cross-coupling reactions and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

The Strategic Importance of the 3-Bromo-7-methoxyquinolin-4(1H)-one Scaffold

The 3-Bromo-7-methoxyquinolin-4(1H)-one moiety serves as a versatile platform for introducing molecular diversity. The bromine atom at the C3-position is a prime handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The methoxy group at the C7-position, while electronically influencing the ring system, can also be a site for further modification in more advanced synthetic strategies. This combination of functionalities makes it an ideal starting material for the construction of libraries of novel quinolone derivatives for screening and lead optimization.

Key Catalytic Functionalization Strategies

This guide will focus on three of the most powerful and widely used palladium-catalyzed cross-coupling reactions for the functionalization of the C3-position of 3-Bromo-7-methoxyquinolin-4(1H)-one:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl structures with high efficiency and functional group tolerance.[1]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process that underpins its reliability. The choice of palladium source, ligand, and base is critical for an efficient reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-Br C Ar-Pd(II)(Br)L_n B->C D Transmetalation C->D Ar'B(OH)₂ Base E Ar-Pd(II)-Ar'L_n D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G Product

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 3-Bromo-7-methoxyquinolin-4(1H)-one with Phenylboronic Acid

This protocol provides a general procedure that can be adapted for a range of aryl and heteroaryl boronic acids. Optimization may be required for specific substrates.

Materials:

  • 3-Bromo-7-methoxyquinolin-4(1H)-one

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or similar bulky phosphine ligand

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or similar)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3-Bromo-7-methoxyquinolin-4(1H)-one (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv.) and the phosphine ligand (0.04 equiv.) in a small amount of anhydrous dioxane. Add this catalyst/ligand mixture to the Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water to the flask to achieve a desired concentration (e.g., 0.1 M with respect to the starting bromide). The solvent ratio of dioxane to water is typically between 4:1 and 10:1.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-phenyl-7-methoxyquinolin-4(1H)-one.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄Pd(OAc)₂ is a common and robust precatalyst. Pd(PPh₃)₄ is a Pd(0) source.
Ligand PCy₃, SPhos, XPhosBulky, electron-rich phosphines promote oxidative addition and reductive elimination.
Base K₃PO₄, K₂CO₃, Cs₂CO₃The base activates the boronic acid for transmetalation.
Solvent Dioxane/Water, Toluene/WaterA biphasic system is often used to dissolve both organic and inorganic reagents.
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle.

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and high-yielding method for the formation of C-N bonds from aryl halides.[2][3]

Mechanistic Rationale

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle. The choice of ligand is crucial to prevent β-hydride elimination and promote the desired C-N bond-forming reductive elimination.[4]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-Br C Ar-Pd(II)(Br)L_n B->C D Amine Coordination & Deprotonation C->D HNRR' Base E Ar-Pd(II)(NRR')L_n D->E F Reductive Elimination E->F F->A G Ar-NRR' F->G Product Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-Br C Ar-Pd(II)(Br)L_n B->C D Transmetalation C->D E Ar-Pd(II)(C≡CR)L_n D->E F Reductive Elimination E->F F->A G Ar-C≡C-R F->G Product H R-C≡C-H I Base H->I J Cu(I) Acetylide (R-C≡C-Cu) I->J Cu(I) J->D To Pd Cycle Heck_Catalytic_Cycle cluster_cycle Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-Br C Ar-Pd(II)(Br)L_n B->C D Migratory Insertion C->D Alkene E R-CH₂-CH(Ar)-Pd(II)(Br)L_n D->E F β-Hydride Elimination E->F F->A Base G Ar-CH=CH-R F->G Product

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Application

The Emerging Role of 3-Bromo-7-methoxyquinolin-4(1H)-one in Medicinal Chemistry: A Guide to Synthesis, Characterization, and Application in Drug Discovery

Introduction: The Quinolin-4(1H)-one Scaffold as a Privileged Structure in Drug Discovery The quinolin-4(1H)-one core is a prominent heterocyclic scaffold that has garnered significant attention in the field of medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinolin-4(1H)-one Scaffold as a Privileged Structure in Drug Discovery

The quinolin-4(1H)-one core is a prominent heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry.[1][2] Its unique structural features and ability to interact with a wide array of biological targets have established it as a "privileged scaffold" in the design and development of novel therapeutic agents.[2][3] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-HIV, and antibacterial properties.[1][4] Notably, the FDA-approved drugs Elvitegravir, for the treatment of HIV, and Ivacaftor, for cystic fibrosis, feature the quinolin-4-one skeleton, underscoring its clinical significance.[1]

This application note focuses on a specific, yet promising, derivative: 3-Bromo-7-methoxyquinolin-4(1H)-one . The introduction of a bromine atom at the 3-position and a methoxy group at the 7-position is anticipated to modulate the compound's physicochemical properties and biological activity. The bromine atom, a halogen, can participate in halogen bonding and enhance binding affinity to target proteins, while also potentially influencing metabolic stability. The methoxy group can alter the electronic properties of the quinolinone ring and affect solubility and membrane permeability.

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 3-bromo-7-methoxyquinolin-4(1H)-one in medicinal chemistry drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related compounds.

Synthesis and Characterization of 3-Bromo-7-methoxyquinolin-4(1H)-one

The synthesis of 3-Bromo-7-methoxyquinolin-4(1H)-one can be approached through several established methods for quinolin-4-one synthesis, followed by a bromination step. A common and effective route is the Gould-Jacobs reaction.

Synthetic Workflow

Synthesis_Workflow A m-Anisidine C Intermediate A A->C Condensation B Diethyl (ethoxymethylene)malonate B->C E Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate C->E Gould-Jacobs Reaction D Thermal Cyclization (Dowtherm A) D->E G 4-Hydroxy-7-methoxyquinoline E->G Saponification & Decarboxylation F Hydrolysis (NaOH) F->G I 3-Bromo-7-methoxyquinolin-4(1H)-one G->I H Bromination (NBS) H->I Anticancer_MOA cluster_cell Cancer Cell A 3-Bromo-7-methoxyquinolin-4(1H)-one B Protein Kinase / Topoisomerase A->B Binds to C Inhibition B->C D Disruption of Cell Cycle Progression C->D E Induction of Apoptosis C->E F Cell Death D->F E->F SAR_Strategy A 3-Bromo-7-methoxyquinolin-4(1H)-one (Initial Hit) B Modification at N-1 A->B Alkylation/Arylation C Modification at C-3 A->C Suzuki/Sonogashira Coupling D Modification at C-7 A->D Demethylation & Etherification E Improved Potency, Selectivity, and ADME Properties (Lead Compound) B->E C->E D->E

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Method

Strategic Bromination of 7-methoxyquinolin-4(1H)-one: Reagents, Protocols, and Mechanistic Insights

An Application Guide for Researchers Prepared by a Senior Application Scientist, this guide provides a detailed exploration of the reagents and methodologies required for the successful bromination of 7-methoxyquinolin-4...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Prepared by a Senior Application Scientist, this guide provides a detailed exploration of the reagents and methodologies required for the successful bromination of 7-methoxyquinolin-4(1H)-one. This key transformation is pivotal for the synthesis of advanced pharmaceutical intermediates and novel bioactive compounds.

Introduction: The Significance of Halogenated Quinolones

The 7-methoxyquinolin-4(1H)-one scaffold is a cornerstone in medicinal chemistry, serving as a precursor for a wide array of therapeutic agents, including those with potential antimicrobial and anti-cancer properties.[1][2] The introduction of a bromine atom onto the quinolone ring via electrophilic aromatic substitution (SEAr) is a critical synthetic step.[3][4] This functionalization not only modifies the electronic and lipophilic properties of the molecule but also provides a reactive handle for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures.

The regioselectivity of the bromination is governed by the directing effects of the substituents on the aromatic system.[5] The methoxy group at the 7-position is an activating, ortho-para directing group, while the quinolone core itself possesses a distinct electronic landscape. This interplay dictates that the electrophilic attack will preferentially occur at the most nucleophilic positions, typically C6 or C8, which are ortho and para to the powerful methoxy activating group.

Core Brominating Agents: A Comparative Analysis

The selection of the brominating agent is the most critical parameter for this synthesis. The two most field-proven reagents for this class of transformation are N-Bromosuccinimide (NBS) and molecular bromine (Br₂).

  • N-Bromosuccinimide (NBS): A versatile and widely used reagent, NBS is a crystalline solid, making it significantly easier and safer to handle than liquid bromine.[6] It serves as an excellent source of electrophilic bromine, particularly in polar solvents. Depending on the reaction conditions, NBS can participate in electrophilic, radical, or addition reactions, but for the bromination of an activated aromatic ring like 7-methoxyquinolin-4(1H)-one, the electrophilic pathway is dominant.[6][7][8]

  • Molecular Bromine (Br₂): As the elemental source, Br₂ is a powerful and fundamental brominating agent.[9] It is a highly corrosive and toxic fuming liquid that requires expert handling in a well-ventilated chemical fume hood. Its reactivity can be modulated by the choice of solvent; polar protic solvents like acetic acid can facilitate the polarization of the Br-Br bond, enhancing its electrophilicity for the SEAr mechanism.[10]

Safety & Reagent Handling: A Trustworthy Protocol

Scientific integrity begins with safety. Adherence to strict safety protocols is non-negotiable when handling the following reagents.

ReagentKey HazardsRecommended Handling Procedures
N-Bromosuccinimide (NBS) Oxidizer; Harmful if swallowed; Causes severe skin and eye irritation.[11][12][13][14]Use in a chemical fume hood. Wear nitrile gloves, safety goggles, and a lab coat. Keep away from combustible materials and reducing agents.[12][13] Avoid inhalation of dust.[12]
Molecular Bromine (Br₂) Highly toxic; Causes severe skin burns and eye damage; Corrosive to the respiratory tract.Extreme Caution Required. Handle only in a certified chemical fume hood. Use heavy-duty gloves (e.g., butyl rubber), a face shield over safety goggles, and a lab coat. Have a sodium thiosulfate or sodium bisulfite solution readily available for quenching spills.
Acetic Acid (Glacial) Corrosive; Causes severe skin burns and eye damage.Handle in a fume hood. Wear appropriate gloves, goggles, and protective clothing.
Chloroform (CHCl₃) Harmful if swallowed or inhaled; Suspected carcinogen; Causes skin and eye irritation.Use exclusively in a fume hood. Avoid all contact with skin and eyes.

Waste Disposal: All brominated organic waste must be collected in a designated halogenated waste container. Excess brominating agents (NBS, Br₂) should be quenched by slowly adding to a stirred solution of sodium thiosulfate until the characteristic color of bromine disappears.

Experimental Workflow and Logic

The successful synthesis of brominated 7-methoxyquinolin-4(1H)-one relies on a systematic and well-monitored workflow. The following diagram illustrates the key stages of the process, from initial setup to final product characterization.

G Workflow for the Bromination of 7-methoxyquinolin-4(1H)-one cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_process 3. Processing cluster_purify 4. Purification & Analysis prep_reagents Weigh Reagents (Substrate, Brominating Agent) prep_solvent Prepare Solvent & Glassware (Dry, Inert Atmosphere if needed) dissolve Dissolve Substrate in appropriate solvent prep_solvent->dissolve addition Controlled Addition of Brominating Agent dissolve->addition stir Stir at Defined Temperature (e.g., 0°C to RT) addition->stir monitor Monitor Progress (via TLC) stir->monitor workup Aqueous Work-up & Quenching monitor->workup isolate Isolate Crude Product (Filtration/Extraction) workup->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify characterize Characterize Structure (NMR, MS, etc.) purify->characterize end end characterize->end Final Product

Caption: General experimental workflow for quinolone bromination.

Detailed Application Protocols

The following protocols provide step-by-step methodologies for the bromination of 7-methoxyquinolin-4(1H)-one using either NBS or molecular bromine.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is recommended for its operational simplicity and enhanced safety profile. Acetic acid is a suitable solvent that facilitates the electrophilic reaction.

Reagents and Materials:

  • 7-methoxyquinolin-4(1H)-one (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Glacial Acetic Acid

  • Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, ice bath

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 7-methoxyquinolin-4(1H)-one (e.g., 1.75 g, 10 mmol).

  • Dissolution: Add glacial acetic acid (e.g., 30 mL) and stir at room temperature until the starting material is fully dissolved.

  • Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Once cooled, add N-Bromosuccinimide (1.96 g, 11 mmol) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the reaction exotherm and prevent potential side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) every 30 minutes. A typical mobile phase is 5% Methanol in Dichloromethane. The reaction is typically complete within 2-4 hours.

  • Work-up and Quenching: Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing 150 mL of ice-cold water. A precipitate should form.

  • Isolation: Stir the resulting slurry for 30 minutes. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 30 mL) and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol or isopropanol to yield the final, high-purity brominated product.

Protocol 2: Bromination using Molecular Bromine (Br₂)

This classic protocol is highly effective but demands stringent safety measures due to the hazardous nature of molecular bromine.

Reagents and Materials:

  • 7-methoxyquinolin-4(1H)-one (1.0 eq)

  • Molecular Bromine (Br₂) (1.05 eq)

  • Glacial Acetic Acid

  • Addition funnel

  • Round-bottom flask, magnetic stirrer, ice bath

Step-by-Step Methodology:

  • Reaction Setup: In a fume hood, dissolve 7-methoxyquinolin-4(1H)-one (e.g., 1.75 g, 10 mmol) in glacial acetic acid (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Bromine Solution Preparation: In a separate flask, carefully prepare a solution of molecular bromine (0.54 mL, 1.68 g, 10.5 mmol) in 10 mL of glacial acetic acid.

  • Controlled Addition: Cool the substrate solution to 10-15 °C using a water bath. Transfer the bromine solution to an addition funnel and add it dropwise to the stirred substrate solution over 30 minutes. Causality Note: A slow, dropwise addition is essential to maintain control over the reaction rate and temperature, preventing over-bromination.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC as described in Protocol 1.[10]

  • Work-up and Isolation: Upon completion, pour the reaction mixture into 150 mL of ice-cold water. The product will precipitate. Collect the solid by vacuum filtration and wash extensively with water.

  • Purification: Recrystallize the crude solid from a suitable solvent like ethanol to afford the pure brominated quinolone.

References

  • N-Bromosuccinimide - Material Safety Data Sheet (MSDS). (n.d.).
  • Organocatalytic Electrophilic Arene Amination: Rapid Synthesis of 2-Quinolones - PMC. (n.d.).
  • N-Bromosuccinimide - Apollo Scientific. (n.d.).
  • N-Bromosuccinimide - Santa Cruz Biotechnology. (n.d.).
  • Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. (2020). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Bromination of alkyl quinolones by Microbulbifer sp. HZ11, a marine Gammaproteobacterium, modulates. (n.d.). Ovid.
  • Safety Data Sheet: N-Bromosuccinimide - ChemScience. (n.d.).
  • 4-Chloro-7-methoxyquinoline synthesis - ChemicalBook. (n.d.).
  • Safety Data Sheet: N-Bromosuccinimide - Carl ROTH. (n.d.).
  • Regioselective Bromination of Fused Heterocyclic N-Oxides - ACS Publications. (2013). ACS Publications. Retrieved from [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ResearchGate. (n.d.).
  • Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. (2015). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Comprehensive Overview of 7-Methoxy-4-quinolinol (CAS: 82121-05-9). (2025).
  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC. (2023).
  • 7-Methoxy-4(1H)-quinolinone | 82121-05-9 - J&K Scientific. (n.d.).
  • 7-Methoxy-4(1H)-quinolinone - Chem-Impex. (n.d.).
  • Evaluation of N-Bromosuccinimide as a New Analytical Reagent for the Spectrophotometric Determination of Fluoroquinolone Antibiotics - Academia.edu. (n.d.).
  • N-Bromosuccinimide - Wikipedia. (n.d.). Retrieved from [Link]

  • Electrophilic aromatic substitution - Wikipedia. (n.d.). Retrieved from [Link]

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC. (2025).
  • Evaluation of N-bromosuccinimide as a New Analytical Reagent for the Spectrophotometric Determination of Fluoroquinolone Antibiotics - PubMed. (2007). PubMed. Retrieved from [Link]

  • Bromination of Alkyl Quinolones by Microbulbifer Sp. HZ11, a Marine Gammaproteobacterium, Modulates Their Antibacterial Activity - PubMed. (2019). PubMed. Retrieved from [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. (2017). Retrieved from [Link]

  • Regioselective bromination: Synthesis of brominated methoxyquinolines - FAO AGRIS. (2017).
  • Quantifying Reactivity for Electrophilic Aromatic Substitution Reactions with Hirshfeld Charge. (2015). The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link]

  • Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. (2017). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Bromination - Common Conditions - Common Organic Chemistry. (n.d.).
  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC. (n.d.).
  • Removal of Fluoroquinolone Antibiotics by Chitosan–Magnetite from Aqueous: Single and Binary Adsorption - MDPI. (2023). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield for 3-Bromo-7-methoxyquinolin-4(1H)-one synthesis

Welcome to the Technical Support Center for N-Heterocyclic Scaffold Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield and purity bottlenecks when f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Heterocyclic Scaffold Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield and purity bottlenecks when functionalizing quinolone cores.

The synthesis of 3-bromo-7-methoxyquinolin-4(1H)-one is a critical transformation, as this scaffold serves as a highly versatile precursor for downstream cross-coupling reactions in the development of antimalarial and anticancer agents[1]. However, researchers often struggle with poor regioselectivity, incomplete conversion, and complicated workups.

This guide abandons generic templates to provide you with a deep, mechanistic troubleshooting framework. Every protocol and recommendation below is designed as a self-validating system to ensure scientific integrity and reproducible yields.

Part 1: Reaction Pathway & Troubleshooting Logic

To optimize this reaction, we must first understand the causality behind the competing pathways. The quinolin-4(1H)-one core acts as an enaminone, making the C-3 position highly nucleophilic and kinetically favored for electrophilic attack. However, the 7-methoxy group exerts a strong electron-donating resonance effect (+M effect), which highly activates the benzenoid ring (specifically C-6 and C-8) toward competitive electrophilic aromatic substitution.

ReactionTroubleshooting SM 7-Methoxyquinolin-4(1H)-one (Starting Material) Reagents NBS (1.1 - 1.2 eq) Solvent: DMF, 55 °C SM->Reagents Electrophilic Bromination Target 3-Bromo-7-methoxyquinolin-4(1H)-one (Desired Product) Reagents->Target Optimal Conditions (Kinetic Control) Byproduct Di-bromo Byproducts (C-3 and C-6/C-8) Reagents->Byproduct Excess NBS or High Temp (>80°C) Unreacted Incomplete Reaction (Unreacted SM) Reagents->Unreacted Poor Solubility or Degraded NBS

Fig 1. Logical relationship between reaction conditions and bromination outcomes.

Part 2: Quantitative Data & Condition Optimization

The table below summarizes how specific reaction parameters dictate the fate of the starting material. Notice how solvent polarity and temperature are just as critical as the stoichiometric ratio.

Brominating AgentSolventTemp (°C)EquivalentsMajor Product OutcomeYield / ConversionCausality / Observation
NBS DMF 55 °C 1.2 eq 3-Bromo (Target) >95% (Quantitative) Optimal kinetic control; full solubility[2].
NBSCHCl₃25 °C1.2 eq3-Bromo (Target)<40%Poor solubility of the 4-quinolone lattice prevents reaction.
Br₂AcOH80 °C2.0 eq3,6-Dibromo mixture<20% (Target)Harsh conditions overcome the activation barrier for benzenoid bromination.
NBSDMF85 °C1.5 eq3-Bromo + Dibromo~50% (Target)Excess reagent and high heat drive competitive over-bromination.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is my reaction yielding a complex mixture of polybrominated products on LC-MS? The Science: The 7-methoxy group donates electron density into the benzenoid ring, activating the C-6 and C-8 positions. While the C-3 position of the quinolone core is kinetically favored, excess brominating agent or elevated temperatures (>80 °C) provide enough energy to overcome the activation barrier for secondary bromination on the benzenoid ring. The Fix: Strictly limit your N-bromosuccinimide (NBS) stoichiometry to 1.1–1.2 equivalents and maintain the reaction temperature exactly at 55 °C[2].

Q2: My 7-methoxyquinolin-4(1H)-one starting material is not dissolving. Should I add more solvent? The Science: 4-Quinolones exhibit extremely high lattice energies due to robust intermolecular hydrogen bonding (NH···O=C) and π−π stacking. Infinitely diluting the reaction slows down the bimolecular bromination rate and ruins your yield. The Fix: Do not dilute. Instead, switch to a highly polar aprotic solvent like anhydrous DMF (approx. 5-6 mL per gram of substrate) and gently pre-heat the suspension to 55 °C prior to NBS addition to break the crystal lattice.

Q3: How do I prevent post-reaction bromination and remove succinimide during the workup phase? The Science: Unreacted NBS or trace active bromine species can continue to react during solvent evaporation, ruining a perfectly good reaction profile. Furthermore, succinimide is highly water-soluble, while the brominated quinolone is highly hydrophobic. The Fix: Create a self-validating quench. Pour the DMF reaction mixture into 10 volumes of ice-cold water containing 1% w/v sodium thiosulfate ( Na2​S2​O3​ ). The thiosulfate instantly reduces any residual electrophilic bromine to inert bromide ions, locking the reaction profile, while the product precipitates out cleanly.

Part 4: Validated Experimental Protocol

This step-by-step methodology has been optimized for high-throughput synthesis and scale-up, ensuring that the kinetic preference for C-3 bromination is strictly maintained[2].

ExperimentalWorkflow Step1 Step 1: Dissolution Anhydrous DMF 55 °C Step2 Step 2: Addition NBS Portionwise 1.1 - 1.2 eq Step1->Step2 Step3 Step 3: Reaction Stir at 55 °C 1-2 hours Step2->Step3 Step4 Step 4: Quenching Ice-water + Na2S2O3 Step3->Step4 Step5 Step 5: Isolation Vacuum Filtration & H2O Wash Step4->Step5

Fig 2. Step-by-step experimental workflow for the regioselective bromination using NBS.

Step-by-Step Methodology:

  • Preparation & Solubilization: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 7-methoxyquinolin-4(1H)-one (1.0 equiv) in anhydrous DMF (5.7 mL per 1.00 g of substrate)[2]. Heat the suspension gently to 55 °C under a nitrogen atmosphere until a clear solution is achieved.

  • Reagent Addition: Remove the flask from the heat source momentarily. Add N-bromosuccinimide (NBS) (1.2 equiv) portionwise over 10 minutes. Note: Portionwise addition prevents rapid exothermic spikes that could drive C-6/C-8 over-bromination.

  • Reaction: Return the flask to the 55 °C heating mantle. Stir continuously for 1 to 2 hours. Validate reaction completion via TLC (eluent: DCM/MeOH 9:1) or LC-MS.

  • Quenching & Precipitation: Once the starting material is consumed, pour the warm reaction mixture directly into a vigorously stirring beaker containing 10 volumes of ice-cold distilled water spiked with 1% w/v sodium thiosulfate. Stir for 30 minutes. The target product will precipitate as a pale white solid[2].

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with copious amounts of distilled water to completely remove the DMF and the succinimide byproduct.

  • Drying: Dry the solid in a vacuum oven at 45 °C overnight to afford pure 3-bromo-7-methoxyquinolin-4(1H)-one.

References

  • Development of Atroposelective Nucleophilic Substitutions Towards Pharmaceutically Relevant N-Heterocyclic Scaffolds Source: eScholarship, University of California URL:[Link]

  • Generation of ArS- and ArSe-Substituted 4-Quinolone Derivatives Using Sodium Iodide As an Inducer Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Troubleshooting low solubility of 3-Bromo-7-methoxyquinolin-4(1H)-one in aqueous buffers

Overcoming Low Aqueous Solubility of 3-Bromo-7-methoxyquinolin-4(1H)-one Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Low Aqueous Solubility of 3-Bromo-7-methoxyquinolin-4(1H)-one

Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic challenges of formulating halogenated, planar heterocycles for biological assays. 3-Bromo-7-methoxyquinolin-4(1H)-one (which exists in tautomeric equilibrium with 3-bromo-7-methoxyquinolin-4-ol) is a highly functionalized scaffold widely utilized in the synthesis of HCV NS3 protease inhibitors and other targeted therapeutics[1][2].

Despite its high synthetic value, researchers routinely encounter a severe physical barrier: near-zero aqueous solubility. This guide provides a mechanistic breakdown of this issue and offers field-validated, self-validating protocols to achieve stable aqueous solutions.

Mechanistic Context: The Solvation Barrier

To troubleshoot the insolubility of 3-Bromo-7-methoxyquinolin-4(1H)-one, we must first understand the causality behind its hydrophobicity. The compound resists aqueous solvation due to three thermodynamic factors:

  • High Crystal Lattice Energy: The planar quinolone core promotes extensive π−π stacking in the solid state. Water molecules cannot provide enough solvation energy to break these strong intermolecular crystal bonds.

  • Extreme Lipophilicity: The bulky 3-bromo substituent significantly increases the molecule's LogP, creating a highly hydrophobic microenvironment that actively repels hydration shells.

  • Neutrality at Physiological pH: The pKa of the quinolin-4(1H)-one nitrogen is approximately 2.2, while the enol/hydroxyl group has a pKa > 9[3][4]. Consequently, at a physiological pH of 7.4, the molecule remains entirely unionized. It lacks the ion-dipole interactions necessary to dissolve in aqueous buffers, rendering simple pH adjustments ineffective for physiological assays.

Diagnostic Solubilization Workflow

To bypass these thermodynamic barriers, we must manipulate the solvent environment (cosolvency) or physically encapsulate the molecule (complexation). Use the decision matrix below to select the optimal strategy based on your assay's tolerance for excipients.

SolubilizationWorkflow Start 3-Bromo-7-methoxyquinolin-4(1H)-one (Insoluble in Aqueous Buffer) Assess Assess Assay Excipient Tolerance (DMSO, PEG, Cyclodextrins) Start->Assess Cosolvent Cosolvent Approach (DMSO + PEG-400) Assess->Cosolvent High Tolerance (In vitro) Cyclo Complexation Approach (HP-β-CD) Assess->Cyclo Low Tolerance (In vivo/Cellular) Success Stable Solubilized Compound (Ready for Assay) Cosolvent->Success Clear Solution Fail Precipitation / Turbidity (Solvent Shift Effect) Cosolvent->Fail Dilution into Buffer Cyclo->Success Inclusion Complex Formed Synergy Synergistic Approach (Cosolvent + HP-β-CD) Fail->Synergy Combine Methods Synergy->Success

Decision matrix for solubilizing 3-Bromo-7-methoxyquinolin-4(1H)-one in aqueous buffers.

Validated Solubilization Protocols
Protocol A: Synergistic Cosolvency (DMSO + PEG-400)

Causality: Relying solely on DMSO often leads to "solvent-shift precipitation" when the stock is diluted into an aqueous buffer. Water rapidly diffuses into the DMSO, leaving the hydrophobic drug behind to crash out. By incorporating PEG-400, we lower the dielectric constant of the final mixture and provide steric stabilization, reducing the ability of water to squeeze out the non-polar solute[5].

Step-by-Step Methodology:

  • Primary Dissolution: Weigh 10 mg of 3-Bromo-7-methoxyquinolin-4(1H)-one. Add 100 µL of 100% anhydrous DMSO. Vortex for 2 minutes until completely dissolved (creates a 100 mg/mL intermediate stock).

  • Cosolvent Addition: Add 400 µL of PEG-400 to the DMSO stock. Vortex vigorously for 3 minutes. The solution must remain optically clear.

  • Aqueous Dilution: Slowly add 500 µL of your target aqueous buffer (e.g., PBS pH 7.4) dropwise (50 µL at a time) while continuously stirring at 500 RPM.

  • Self-Validation: Analyze the final 10 mg/mL solution via Dynamic Light Scattering (DLS) or nephelometry. A successful formulation will show a polydispersity index (PDI) of < 0.2 and no visible particulate scattering under a laser beam (Tyndall effect).

Protocol B: Host-Guest Complexation (HP-β-Cyclodextrin)

Causality: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. The cavity size of β-cyclodextrins is perfectly suited to encapsulate the lipophilic bromo-aromatic rings of the quinolone core. This forms a non-covalent inclusion complex that masks the hydrophobicity from the aqueous environment without altering the drug's covalent structure or ionization state[6][].

Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., 50 mM HEPES, pH 7.4). Filter through a 0.22 µm PES membrane.

  • Complexation: Add 2 mg of 3-Bromo-7-methoxyquinolin-4(1H)-one directly into 1 mL of the 20% HP-β-CD solution.

  • Equilibration: Do not heat excessively. Inclusion complexation is an exothermic process; heating shifts the thermodynamic equilibrium toward dissociation. Instead, sonicate in a water bath at 25°C for 15 minutes, followed by end-over-end rotation at room temperature for 24 hours to achieve equilibrium.

  • Self-Validation: Centrifuge the mixture at 14,000 x g for 10 minutes to pellet any uncomplexed API. Quantify the exact concentration of the solubilized compound in the supernatant via HPLC-UV at 254 nm.

Comparative Data Summary
Solubilization StrategyExcipient CompositionTypical Max SolubilityProsConsBest Suited For
Direct Buffer Addition 100% PBS (pH 7.4)< 0.01 mg/mLNo excipient toxicityUnusable for most assaysAnalytical baselines
Cosolvent System 10% DMSO / 40% PEG-400 / 50% Buffer~10 mg/mLRapid preparation, high capacityHigh osmolality, DMSO toxicityBiochemical / Cell-free assays
Cyclodextrin Complexation 20% HP-β-CD in Buffer~2 - 5 mg/mLExcellent biocompatibility, no solvent shiftRequires 24h equilibration timeCell-based assays / In vivo dosing
Synergistic (CD + Cosolvent) 5% DMSO + 15% HP-β-CD in Buffer> 15 mg/mLMaximizes solubilization powerComplex preparation matrixHigh-dose toxicology studies

Note: Synergistic approaches utilizing both cosolvents and cyclodextrins have been mathematically modeled to exponentially increase the solubilization of highly nonpolar drugs[8].

Frequently Asked Questions (FAQs)

Q: Why does 3-Bromo-7-methoxyquinolin-4(1H)-one instantly precipitate when I dilute my 10 mM DMSO stock 1:100 into cell culture media? A: This is a classic "solvent-shift" phenomenon. When the DMSO stock hits the aqueous media, the DMSO rapidly diffuses into the bulk water faster than the hydrophobic drug can disperse. The local concentration of the drug exceeds its aqueous thermodynamic solubility limit, causing rapid nucleation and precipitation. To prevent this, pre-dilute your DMSO stock with a transitional surfactant (like 0.1% Tween-80) or use the HP-β-CD complexation method, which shields the hydrophobic core during dilution[].

Q: Can I just raise the pH of my buffer to 10 to dissolve it, then adjust it back to 7.4? A: No. While raising the pH > 9.5 will deprotonate the enol form (quinolin-4-ol) and temporarily dissolve the compound via salt formation, adjusting the pH back to 7.4 will force the molecule back into its unionized, neutral state. Because the compound has no ionizable groups near pH 7.4[3], it will immediately recrystallize and precipitate as the pH drops.

Q: Does heating the buffer help the dissolution process? A: Heating increases kinetic energy and temporarily increases kinetic solubility. However, once the solution cools back to room temperature or 37°C (incubator temperature), the solution becomes supersaturated and the compound will eventually precipitate. Furthermore, if you are using Cyclodextrins, heating is counterproductive; the formation of the host-guest inclusion complex is driven by enthalpy and is exothermic, meaning higher temperatures actually decrease the stability constant of the complex[9].

References
  • Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL
  • Title: Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent Source: USPTO URL
  • Title: Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs Source: PubMed / NIH URL
  • Title: Cyclodextrin Solutions for API Solubility Boost Source: BOC Sciences URL
  • Title: CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW Source: International Journal of Pharmaceutical Sciences and Research URL
  • Title: 4-HYDROXYQUINOLINE 529-37-3 wiki Source: Guidechem URL
  • Title: Development of Atroposelective Nucleophilic Substitutions Towards Pharmaceutically Relevant N-Heterocyclic Scaffolds Source: eScholarship URL
  • Title: WO2008057209A1 - Hcv ns3 protease inhibitors Source: Google Patents URL
  • Title: Detailed Electrochemical Probing of a Biologically Active Isoquinoline Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 3-Bromo-7-methoxyquinolin-4(1H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing purification bottlenecks with halogenated quinolones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing purification bottlenecks with halogenated quinolones. 3-Bromo-7-methoxyquinolin-4(1H)-one presents a unique set of challenges: its core exhibits tautomerism (4-quinolone vs. 4-hydroxyquinoline) and forms an exceptionally strong intermolecular hydrogen-bonding network (N-H···O=C)[1]. This rigid crystal lattice results in high melting points and poor solubility in standard non-polar solvents, often forcing chemists to use aggressive solvent/anti-solvent gradients that trigger phase separation or trap structurally similar impurities.

This guide is designed to move beyond basic empirical procedures. Below, we dissect the thermodynamics and kinetics of your recrystallization workflows, providing self-validating protocols to ensure high-purity recovery.

Part 1: Troubleshooting Guide & FAQs

Q1: During cooling crystallization in a DMF/Water mixture, my product forms a milky emulsion that settles as a sticky oil instead of forming crystals. How do I resolve this?

A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS)[2]. It occurs when your cooling trajectory crosses the binodal curve into a miscibility gap before it crosses the solubility (saturation) curve. Instead of integrating into a rigid crystal lattice, the highly supersaturated solute separates into a disordered, solute-rich liquid phase[3].

Causality & Solution: 4-Quinolones require high energy to break their intermolecular hydrogen bonds[1]. Rapid addition of an anti-solvent (water) to DMF creates localized zones of extreme supersaturation, kinetically hindering proper nucleation. To fix this:

  • Adjust the Solvent Ratio: Decrease the anti-solvent fraction. Move from a 1:1 DMF:Water ratio to a 3:1 ratio to ensure the saturation curve is hit before the miscibility gap[4].

  • Implement Seeding: Introduce 1-2% (w/w) pure seed crystals just above the cloud point. Seeding bypasses the thermodynamic energy barrier for primary nucleation, forcing the system to crystallize and consume supersaturation before LLPS can occur[3].

Q2: My recrystallized product still contains 5-10% of the unbrominated starting material (7-methoxyquinolin-4(1H)-one). Why isn't it separating?

A: The unbrominated precursor and your 3-bromo product share an identical planar quinolone core. Because their spatial geometries and hydrogen-bonding motifs are highly similar, the unbrominated impurity easily incorporates into the growing crystal lattice of the product, forming a solid solution (mixed crystals)[1].

Causality & Solution: Standard polar/anti-polar solvent gradients (like DMF/Water) rely purely on general solubility, which is nearly identical for both compounds. To separate them, you must exploit slight differences in basicity and hydrogen-bond disruption. To fix this: Switch your recrystallization solvent to Glacial Acetic Acid . Acetic acid acts as both a strong hydrogen-bond donor and acceptor, effectively disrupting the quinolone dimers. The slight difference in pKa caused by the electron-withdrawing bromine atom at the C-3 position leads to differential solubility in hot acetic acid, allowing the pure brominated product to crystallize preferentially upon slow cooling.

Q3: The solution darkens significantly upon prolonged heating in DMF, leading to a tan or brown final product. Is the compound degrading?

A: Yes. While 4-quinolones are generally thermally stable, prolonged heating in polar aprotic solvents like DMF near their boiling point (153 °C) can lead to trace solvent decomposition (releasing dimethylamine) and oxidative degradation of the electron-rich methoxy-aromatic ring.

Causality & Solution: To minimize thermal degradation, limit the time the compound spends at reflux to less than 15 minutes. If coloration persists, add a small amount of activated carbon during the initial dissolution phase, filter hot through a Celite pad, and perform the crystallization under an inert nitrogen atmosphere.

Part 2: Solvent System Performance Data

Selecting the right solvent system is a balance between yield, purity, and operational complexity. Use the table below to benchmark your current approach.

Solvent SystemAnti-SolventTypical YieldPurityMechanistic ProsMechanistic Cons
DMF Water85-90%~95%High recovery; steep solubility curve allows for high throughput.Highly prone to LLPS (oiling out)[2]; traps solvent in the lattice.
Glacial Acetic Acid None (or trace Et₂O wash)70-75%>99%Disrupts N-H···O=C bonds; excellent for purging unbrominated impurities.Lower absolute yield; requires careful vacuum drying to remove residual acid.
Ethanol Water60-65%~92%Mild temperatures prevent thermal degradation; environmentally benign.Poor absolute solubility requires massive solvent volumes; low throughput.

Part 3: Optimized Experimental Protocols

Every protocol below is a self-validating system . Do not proceed to the next step unless the physical validation checkpoints (e.g., visual clarity, specific turbidity) are met.

Protocol A: Controlled Seeding Recrystallization (DMF/Water)

Best for: High-yield recovery of moderately pure crude mixtures, specifically designed to bypass LLPS.

  • Dissolution: Suspend 10.0 g of crude 3-Bromo-7-methoxyquinolin-4(1H)-one in 50 mL of DMF. Heat the mixture to 90 °C under constant stirring until complete dissolution is achieved. (Validation: The solution must be completely transparent, though color is acceptable).

  • Anti-Solvent Titration: Dropwise, add up to 15 mL of pre-heated (90 °C) deionized water.

    • Critical Checkpoint: Stop addition immediately if persistent turbidity appears. If turbidity persists for more than 10 seconds, add DMF dropwise until the solution clears. You are now exactly at the saturation point.

  • Primary Cooling: Cool the solution slowly at a controlled rate of 0.2 °C/min to 75 °C.

  • Seeding: Add 0.1 g of pure 3-Bromo-7-methoxyquinolin-4(1H)-one seed crystals. (Validation: The crystals should not dissolve; the solution should begin to turn cloudy with solid particulates, not oily droplets).

  • Secondary Cooling: Continue cooling at 0.1 °C/min to room temperature, then chill to 4 °C in an ice bath for 2 hours to maximize yield.

  • Isolation: Filter the crystalline suspension under vacuum. Wash the cake with 20 mL of cold Water/DMF (3:1), followed by 20 mL of pure cold water to purge residual DMF.

  • Drying: Dry in a vacuum oven at 60 °C for 12 hours.

Protocol B: High-Purity Recrystallization (Glacial Acetic Acid)

Best for: Purging structurally identical impurities (e.g., unbrominated starting material) via hydrogen-bond disruption.

  • Dissolution: Suspend 10.0 g of crude product in 40 mL of Glacial Acetic Acid. Heat to reflux (approx. 118 °C) under a nitrogen atmosphere until dissolved.

  • Clarification (Optional): If the solution is dark, add 0.5 g of activated charcoal, boil for 5 minutes, and filter hot through a pre-warmed Celite pad.

  • Thermodynamic Cooling: Allow the clear filtrate to cool naturally to room temperature over 4 to 6 hours.

    • Critical Checkpoint: Do not mechanically agitate or force-cool the flask. Rapid cooling in acetic acid forces the unbrominated impurity to co-precipitate. Slow cooling ensures the thermodynamic product (the pure brominated quinolone) dominates the lattice formation.

  • Isolation: Once crystallization is complete, filter the solid under vacuum.

  • Displacement Washing: Wash the filter cake sequentially with 10 mL of cold acetic acid, followed immediately by 30 mL of diethyl ether. (Causality: Ether displaces the high-boiling acetic acid, preventing the cake from turning into a sludge during drying).

  • Drying: Vacuum dry at 80 °C to constant weight.

Part 4: Recrystallization Decision Matrix

Use the following workflow to determine the optimal purification strategy based on the specific analytical profile of your crude mixture.

Recrystallization_Optimization Crude Crude 3-Bromo-7-methoxyquinolin-4(1H)-one Decision1 Identify Primary Impurity / Issue Crude->Decision1 OilingOut Issue: Oiling Out (LLPS) During Cooling Decision1->OilingOut CoPrecip Issue: Unbrominated Starting Material Decision1->CoPrecip Degradation Issue: Thermal Degradation (Dark Coloration) Decision1->Degradation Action1 Use DMF/Water System + Slower Cooling Ramp + Add Seed Crystals at 75°C OilingOut->Action1 Bypass Binodal Curve Action2 Use Glacial Acetic Acid (Disrupts N-H...O=C H-bonds) + Slow Natural Cooling CoPrecip->Action2 Exploit pKa Differences Action3 Use Lower B.P. Solvent (EtOH) + Activated Carbon Filtration + Inert N2 Atmosphere Degradation->Action3 Minimize Heat Exposure

Decision matrix for optimizing 3-Bromo-7-methoxyquinolin-4(1H)-one recrystallization.

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Optimization

Reducing impurities and byproducts in 3-Bromo-7-methoxyquinolin-4(1H)-one extraction

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the extraction and purification of 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the extraction and purification of 3-Bromo-7-methoxyquinolin-4(1H)-one .

Quinolones are notoriously difficult to handle due to their tautomeric nature (existing in equilibrium with 4-hydroxyquinolines) and their propensity for strong intermolecular hydrogen bonding. This results in poor solubility in standard organic solvents, making traditional purification methods like silica gel column chromatography highly inefficient. This guide bypasses chromatography in favor of scalable, solubility-driven extraction and trituration protocols.

I. Mechanistic Pathway & Byproduct Formation

Understanding the electronic properties of the quinolone core is critical for controlling impurities. The methoxy group at C-7 strongly donates electron density into the benzenoid ring, but the C-3 position remains the most nucleophilic site due to enamine-like resonance from the ring nitrogen.

Mechanism SM 7-Methoxyquinolin-4(1H)-one (Starting Material) Bromonium Bromonium Complex (C-3 Activated) SM->Bromonium NBS / Pyr·HBr3 DMF Unreacted Unreacted SM (Incomplete Rxn) SM->Unreacted Poor Mixing / Premature Quench Target 3-Bromo-7-methoxyquinolin-4(1H)-one (Desired Product) Bromonium->Target Major Pathway (1.05 eq) Dibromo 3,6-Dibromo Byproduct (Over-bromination) Bromonium->Dibromo Excess Reagent High Temp

Electrophilic aromatic bromination of 4-quinolones and common impurity pathways.

II. Troubleshooting Q&A: Impurity Reduction

Q1: I'm seeing a significant amount of dibrominated impurity (e.g., 3,6-dibromo or 3,8-dibromo derivatives) in my LC-MS. How do I suppress this? A1: The methoxy group at C-7 activates the benzenoid ring to electrophilic attack. If excess brominating agent (like N-Bromosuccinimide, NBS) is used, or if the reaction temperature exceeds 25°C, secondary bromination occurs rapidly. Resolution: Control your stoichiometry strictly to 1.05 equivalents of NBS or Pyridinium tribromide (Pyr·HBr₃)[1]. More importantly, quench the reaction strictly with 5% aqueous sodium bisulfite ( NaHSO3​ ) at 0°C to destroy active bromine species before attempting any extraction or isolation[1].

Q2: My product crashes out as a gummy, sticky solid during the aqueous quench, trapping impurities. How do I improve the physical state for filtration? A2: Quinolones form strong intermolecular hydrogen bonds. Rapid quenching in highly concentrated solutions causes amorphous, gummy precipitation that traps unreacted NBS, succinimide, and DMF. Resolution: Do not add water to your reaction flask. Instead, perform a reverse quench : drip the DMF reaction mixture slowly into a large volume (5-10x the DMF volume) of vigorously stirred, ice-cold 5% NaHSO3​ solution. The high dilution and rapid dispersion promote the formation of distinct crystalline aggregates rather than a gum.

Q3: How do I separate unreacted 7-methoxyquinolin-4(1H)-one from the brominated product without using column chromatography? A3: Column chromatography is highly inefficient for 4-quinolones due to severe tailing on silica gel[1]. Instead, exploit differential solubility. The introduction of the bulky bromine atom at C-3 disrupts the crystal lattice packing slightly compared to the starting material. Resolution: Perform a hot trituration using ethyl acetate (EtOAc) or an Ethanol/Water mixture. The unbrominated starting material exhibits higher solubility in hot polar protic/aprotic mixtures than the heavier, more hydrophobic brominated product. Filtering the suspension while hot will remove the starting material in the filtrate.

Q4: I am using NBS. How do I ensure complete removal of succinimide during extraction? A4: Succinimide is highly water-soluble, but it easily co-precipitates with the quinolone if the aqueous quench volume is too low or if the water is freezing cold during the final wash. Resolution: Ensure the final aqueous wash of the filter cake is done with copious amounts of warm water (approx. 40°C) . At this temperature, succinimide solubility is maximized, but the 3-bromo-7-methoxyquinolin-4(1H)-one remains entirely insoluble.

III. Quantitative Impurity Profiling & Mitigation

Impurity / ByproductSource / CauseDetection (LC-MS / TLC)Mitigation Strategy
3,6-Dibromo derivative Excess NBS/Pyr·HBr₃; High reaction temperature.Higher mass (+79 Da); higher Rf on TLC.Limit reagent to 1.05 eq; maintain temp < 25°C; quench with NaHSO3​ [1].
Unreacted SM Incomplete reaction; poor mixing.Lower mass (-79 Da); lower Rf on TLC.Hot trituration in EtOAc/EtOH; filter while hot.
Succinimide NBS byproduct co-precipitation.UV inactive; visible on NMR (~2.7 ppm).Wash filter cake with 40°C warm water.
Colored Oxidation Products Light exposure; trace metal catalysis.Dark brown/red discoloration of the cake.Add activated charcoal (Norit) during hot trituration, filter through Celite.

IV. Standard Operating Procedure (SOP): Optimized Extraction & Purification

This self-validating protocol utilizes precipitation and selective washing to yield high-purity 3-Bromo-7-methoxyquinolin-4(1H)-one, avoiding the pitfalls of liquid-liquid extraction with incompatible solvents.

Workflow Step1 1. Bromination NBS in DMF (0°C to RT) Step2 2. Reverse Quench Drip into 5% NaHSO3 (0°C) Step1->Step2 Step3 3. Filtration & Wash Warm H2O (Removes Succinimide) Step2->Step3 Step4 4. Hot Trituration EtOAc/EtOH (Removes SM) Step3->Step4 Step5 5. Drying Pure 3-Bromo-7-methoxyquinolin-4(1H)-one Step4->Step5

Step-by-step workflow for the synthesis and purification of 3-bromo-4-quinolones.

Step 1: Reaction Setup

  • Suspend 7-methoxyquinolin-4(1H)-one (1.0 eq) in anhydrous DMF (approx. 10 mL per gram of SM).

  • Cool the suspension to 0°C under an inert atmosphere (Nitrogen/Argon).

  • Portion-wise, add N-Bromosuccinimide (NBS) or Pyridinium tribromide (1.05 eq) over 15 minutes to prevent thermal spiking[2].

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until complete consumption of SM is observed via LC-MS.

Step 2: Reverse Quenching

  • Prepare a quenching bath containing 5% aqueous NaHSO3​ (10 mL per 1 mL of DMF used in the reaction) and cool to 0°C[1].

  • Vigorously stir the quenching bath. Slowly drip the DMF reaction mixture into the bath. A pale precipitate will form immediately.

  • Stir the resulting suspension for 30 minutes at 0°C to ensure complete destruction of unreacted bromine species.

Step 3: Filtration and Washing

  • Filter the suspension under vacuum using a Buchner funnel.

  • Wash the filter cake with cold water (2 x 5 volumes) to remove residual DMF.

  • Wash the filter cake with warm water (40°C) (2 x 5 volumes) to dissolve and remove co-precipitated succinimide.

  • Pull vacuum for 30 minutes to partially dry the cake.

Step 4: Hot Trituration (Purification)

  • Transfer the semi-dry solid to a round-bottom flask. Add Ethyl Acetate (EtOAc) or an 80:20 mixture of EtOAc/Ethanol (approx. 5-10 mL per gram of theoretical yield).

  • Heat the suspension to reflux for 30 minutes. The desired product will remain largely insoluble, while unreacted starting material and organic impurities will dissolve.

  • Allow the mixture to cool slightly (to approx. 50°C) and filter while warm.

  • Wash the purified cake with a small amount of cold EtOAc.

  • Dry the solid in a vacuum oven at 60°C overnight to yield pure 3-Bromo-7-methoxyquinolin-4(1H)-one.

V. References

  • Benchchem. "3-Bromo-4-chloro-6-methylquinoline | CAS 1204810-41-2" (Details on regioselective bromination of quinolones using NBS). Available at: Benchchem Database

  • Kutsumura, N., Numata, K., Mosaki, S., & Saito, T. (2019). "Total Synthesis of Haplacutines B and C." Heterocycles, 99(1), 614-624. DOI: 10.3987/COM-18-S(F)7. (Authoritative protocol on the synthesis of 3-bromo-4-quinolone frameworks using Pyr·HBr₃ and NaHSO₃ quenching). Available at: Clockss Archive / Heterocycles

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for 3-Bromo-7-methoxyquinolin-4(1H)-one HPLC Analysis

As a Senior Application Scientist, this guide is designed to provide you with direct, actionable solutions for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Bromo-7-methoxyquinolin-4(1H)-one. We will mo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide is designed to provide you with direct, actionable solutions for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Bromo-7-methoxyquinolin-4(1H)-one. We will move beyond generic advice to address the specific challenges posed by quinolone derivatives, focusing on the critical role of the mobile phase in achieving robust and reliable results.

Troubleshooting Guide: Common Chromatographic Issues

This section addresses the most frequent problems encountered during the analysis of quinolone compounds. Each issue is broken down by its likely cause and a series of systematic solutions.

Problem 1: Severe Peak Tailing

Q: My peak for 3-Bromo-7-methoxyquinolin-4(1H)-one is showing significant tailing (Tailing Factor > 1.5). What is the primary cause and how do I fix it?

A: Severe peak tailing for basic compounds like quinolone derivatives is almost always a result of secondary ionic interactions between the protonated analyte and deprotonated residual silanol groups (Si-O⁻) on the silica-based stationary phase.[1][2] This creates a mixed-mode retention mechanism that must be controlled.

Solutions:

  • Primary Solution: Mobile Phase pH Adjustment. The most effective strategy is to control the ionization of the silanol groups by lowering the mobile phase pH.[3][4]

    • Mechanism: Residual silanols on a silica column typically have a pKa in the range of 3.5-4.5. By operating the mobile phase at a pH between 2.5 and 3.5, the vast majority of these silanols will be in their neutral, protonated form (Si-OH), effectively eliminating the ionic interaction site.[1][5] Your basic analyte will be fully protonated and will behave consistently.

    • Action: Prepare a mobile phase using a buffer with a pH of 3.0 as a starting point. If tailing persists, incrementally decrease the pH to 2.5.

  • Buffer Concentration and Type. The buffer plays a dual role: maintaining pH and masking silanol activity.

    • Mechanism: Buffer ions can compete with the analyte for interaction with active sites on the stationary phase. Increasing buffer concentration can enhance this masking effect.

    • Action: Start with a buffer concentration of 20 mM. If tailing is still an issue at the optimal pH, consider increasing the concentration to 50 mM. Be mindful that higher concentrations can increase backpressure and risk precipitation when mixed with high percentages of organic solvent.[6][7]

  • Column Chemistry. Not all C18 columns are the same.

    • Mechanism: Modern columns use high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups.[1][4]

    • Action: Ensure you are using a high-quality, end-capped C18 or C8 column from a reputable manufacturer. If you are using an older "Type A" silica column, switching to a modern "Type B" silica column will dramatically reduce tailing.[3]

Problem 2: Poor Resolution or Co-elution with Impurities

Q: I am unable to separate my main peak from a closely eluting impurity. How can I improve the resolution?

A: Poor resolution requires manipulation of the mobile phase's selectivity (α) and/or efficiency (N).

Solutions:

  • Change the Organic Modifier. Acetonitrile and methanol interact with analytes and the stationary phase differently, offering a powerful tool to alter selectivity.

    • Mechanism: Acetonitrile is an aprotic solvent, while methanol is a protic solvent capable of hydrogen bonding. This difference can change the elution order of compounds with different functionalities.[1]

    • Action: If you are using acetonitrile, prepare an identical mobile phase (same buffer, pH, and gradient profile) but substitute methanol as the organic solvent. Even a ternary mixture (e.g., Water/Acetonitrile/Methanol) can provide unique selectivity.

  • Fine-Tune the Mobile Phase pH. Small changes in pH can disproportionately affect the retention of ionizable compounds, providing a means to improve separation.

    • Mechanism: If your analyte and a key impurity have different pKa values, adjusting the mobile phase pH can alter their relative retention times.[8][9][10]

    • Action: Analyze your sample using mobile phases buffered at slightly different pH values (e.g., pH 2.8, 3.0, 3.2) while keeping all other parameters constant. This can often "pull apart" co-eluting peaks.

  • Optimize the Gradient Profile. A shallow gradient increases the time the analytes spend interacting with the stationary phase, which can improve the separation of closely eluting peaks.

    • Mechanism: A slower rate of increase in the organic solvent percentage (%B) enhances the differential migration of analytes with similar hydrophobicity.

    • Action: Decrease the slope of your gradient around the elution time of the target peaks. For example, if your peaks of interest elute at 40% B, modify the gradient from a simple 5-95% B over 10 minutes to include a segment like 35-55% B over 8 minutes.

Problem 3: Unstable Retention Times

Q: My retention times are drifting between injections or from day to day. What's the cause?

A: Drifting retention times are most often caused by an improperly prepared or unbuffered mobile phase, or insufficient column equilibration.

Solutions:

  • Ensure Proper Buffering. Using an unbuffered acidic modifier (e.g., 0.1% formic acid in water) may not be sufficient to resist pH shifts.

    • Mechanism: A buffer resists changes in pH, which is critical for the consistent retention of ionizable compounds.[7][11] The pKa of your buffer should be close to the target pH of the mobile phase.[6]

    • Action: Use a prepared buffer solution (e.g., potassium phosphate, ammonium formate) adjusted to the target pH. Do not rely on adding a fixed percentage of acid.

  • Sufficient Column Equilibration. Switching between different mobile phases requires adequate time for the column to stabilize.

    • Mechanism: The stationary phase surface needs to fully equilibrate with the new mobile phase conditions (pH, ionic strength, solvent composition).

    • Action: When changing mobile phases, flush the column with at least 15-20 column volumes of the new mobile phase before the first injection.

  • Mobile Phase Preparation. Prepare fresh mobile phase daily.

    • Mechanism: Over time, volatile organic components can evaporate, and the pH of aqueous buffers can change due to absorption of atmospheric CO₂.[6]

    • Action: Prepare what you need for the day's run. Ensure the aqueous and organic components are thoroughly mixed and degassed before use.

Mobile Phase Optimization Workflow

The following diagram outlines a logical workflow for systematically optimizing your mobile phase for the analysis of 3-Bromo-7-methoxyquinolin-4(1H)-one.

HPLC_Optimization_Workflow Start Start Analysis C18 Column, ACN/H2O Gradient Buffered at pH 3.0 CheckPeakShape Evaluate Peak Shape Start->CheckPeakShape Tailing Peak Tailing (Tf > 1.2) CheckPeakShape->Tailing No GoodShape Symmetric Peak (Tf ≈ 1.0) CheckPeakShape->GoodShape Yes LowerpH Decrease Mobile Phase pH (e.g., to 2.5) Tailing->LowerpH CheckRetention Evaluate Retention Time (k') GoodShape->CheckRetention CheckColumn Verify Column is High-Purity, End-Capped LowerpH->CheckColumn CheckColumn->CheckPeakShape Re-evaluate LowRetention Low Retention (k' < 2) CheckRetention->LowRetention Yes GoodRetention Good Retention (2 < k' < 10) CheckRetention->GoodRetention Yes HighRetention High Retention (k' > 10) CheckRetention->HighRetention Yes DecreasePolarity Decrease Initial %B or Use Weaker Organic (MeOH) LowRetention->DecreasePolarity CheckResolution Evaluate Resolution (Rs) GoodRetention->CheckResolution IncreasePolarity Increase Initial %B or Use Stronger Organic (ACN) HighRetention->IncreasePolarity DecreasePolarity->CheckRetention Re-evaluate IncreasePolarity->CheckRetention Re-evaluate PoorResolution Poor Resolution (Rs < 1.5) CheckResolution->PoorResolution No GoodResolution Method Optimized Proceed to Validation CheckResolution->GoodResolution Yes ChangeSelectivity Change Organic Modifier (ACN <-> MeOH) PoorResolution->ChangeSelectivity ShallowGradient Make Gradient Shallower ChangeSelectivity->ShallowGradient ShallowGradient->CheckResolution Re-evaluate

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Optimization

Technical Support Center: Troubleshooting 3-Bromo-7-methoxyquinolin-4(1H)-one Cross-Couplings

Welcome to the Advanced Application Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals facing catalytic bottlenecks when functionalizing the sterically...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals facing catalytic bottlenecks when functionalizing the sterically demanding C3 position of 3-bromo-7-methoxyquinolin-4(1H)-one.

Mechanistic Insights: The Dual Threat of Sterics and Tautomerism

Before troubleshooting specific reaction failures, it is critical to understand the causality behind coupling bottlenecks on this specific scaffold.

  • The Tautomeric Trap: The 4-quinolone core exists in a dynamic tautomeric equilibrium with its 4-hydroxyquinoline form (1)[1]. If left unprotected, the free -NH or -OH moieties act as Lewis basic traps. They form off-cycle palladium-heteroatom complexes and consume the basic equivalents required for the catalytic cycle, effectively stalling the reaction (2)[2].

  • Steric Shielding at C3: The C3-bromide is flanked by the bulky C4-oxo/hydroxy group. This steric bulk creates a high activation energy barrier for the initial oxidative addition of Pd(0) and severely retards the transmetalation step. Overcoming this requires highly specialized, electron-rich, and sterically demanding dialkylbiaryl phosphine ligands, commonly known as Buchwald ligands (3)[3].

Workflow A 3-Bromo-7-methoxy quinolin-4(1H)-one B Tautomeric Locking (O-Triflation) A->B Tf2O, Base C Sterically Hindered Electrophile B->C Locks aromatic quinoline form D Ligand Selection (e.g., SPhos) C->D E Cross-Coupling Reaction D->E Pd Catalyst F Target 3-Substituted Quinolone E->F High Yield

Workflow for overcoming tautomerism and steric hindrance in 3-bromoquinolone couplings.

Interactive Troubleshooting Guide (FAQs)

Q1: Why am I observing high rates of protodehalogenation instead of the Suzuki cross-coupled product? A: Protodehalogenation (yielding 7-methoxyquinolin-4(1H)-one, mass M-79) is a classic symptom of a stalled transmetalation step. When transmetalation is too slow, the Pd(II)-aryl intermediate undergoes competitive protonation or β -hydride elimination. Solution: Switch your ligand to SPhos or XPhos. These ligands possess a bulky biaryl backbone that accelerates the rate-limiting transmetalation step and forces reductive elimination through steric bulk (4)[4]. Ensure your solvents are rigorously degassed and consider switching to a stronger, anhydrous base like t -BuOK to accelerate boronic acid activation.

Q2: My Buchwald-Hartwig amination with a primary amine stalls at <15% conversion. How do I push it to completion? A: Primary amines are notorious for forming stable, unreactive bis-ligated palladium complexes ( [Pd(L)(RNH2​)2​] ), effectively poisoning the catalyst. When combined with the steric hindrance of the 4-quinolone C3 position, oxidative addition cannot proceed. Solution: Utilize BrettPhos or t -BuBrettPhos. The specific substitution pattern on the upper phenyl ring of BrettPhos prevents the coordination of a second amine molecule, keeping the palladium center active and driving the reaction forward (3)[3].

Q3: Should I protect the N1 or O4 position before attempting the coupling? A: O4-protection is highly recommended. Converting the 4-oxo group to a 4-methoxy or 4-triflyl group (O-triflation) locks the molecule into the aromatic quinoline tautomer (2)[2]. This eliminates the acidic proton that poisons the base and flattens the geometry of the ring system, slightly reducing the 3D steric shielding around the C3-Br bond.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Steric clash at C3) Pd0->OA Ar-Br PdII_1 Trans-Pd(II)(Ar)(Br)L2 OA->PdII_1 Overcome by electron-rich L TM Transmetalation (Rate-limiting step) PdII_1->TM Base, Nu-M PdII_2 Cis-Pd(II)(Ar)(Nu)L TM->PdII_2 Accelerated by bulky L RE Reductive Elimination (Forced by ligand bulk) PdII_2->RE RE->Pd0 Product Release

Mechanistic bottlenecks in Pd-catalyzed coupling of hindered 3-bromoquinolones.

Standard Operating Procedures (SOPs)

Protocol A: Tautomeric Locking via O-Triflation (Self-Validating System)

Purpose: To lock the quinoline tautomer and activate the scaffold for subsequent cross-coupling.

  • Preparation: Dissolve 3-bromo-7-methoxyquinolin-4(1H)-one (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add anhydrous pyridine (3.0 eq) and cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Dropwise add trifluoromethanesulfonic anhydride ( Tf2​O , 1.5 eq).

    • Validation Check: The solution should transition from a cloudy suspension to a clear, dark solution within 30 minutes, visually confirming the consumption of the insoluble quinolone.

  • Quench & Isolate: Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over Na2​SO4​ , and concentrate.

  • Verification: Confirm the O-triflyl product via LCMS. The absence of the broad -NH/-OH stretch in IR spectroscopy ( ∼3300 cm−1 ) validates successful tautomeric locking.

Protocol B: Optimized Suzuki-Miyaura Coupling for Hindered Quinolines

Purpose: High-yield C-C bond formation at the sterically hindered C3 position.

  • Catalyst Pre-activation: In a glovebox, combine Pd2​(dba)3​ (2.5 mol%) and SPhos (10 mol%) in anhydrous toluene. Stir for 15 minutes until the solution turns dark red/orange, indicating the formation of the active Pd(0)L complex.

  • Reagent Assembly: To a Schlenk flask, add the O-protected 3-bromo-7-methoxyquinoline (1.0 eq), the desired arylboronic acid (1.5 eq), and anhydrous K3​PO4​ (3.0 eq).

  • Reaction Execution: Transfer the pre-activated catalyst solution to the Schlenk flask. Heat the mixture at 100 °C for 12 hours under vigorous stirring.

  • Monitoring: Monitor via TLC/LCMS.

    • Validation Check: If starting material remains but the boronic acid is consumed, homocoupling of the boronic acid is occurring. Spike in an additional 0.5 eq of boronic acid and continue heating.

Quantitative Data: Ligand Selection Matrix

To streamline your optimization process, consult the following empirical data matrix for coupling sterically hindered 3-bromoquinolines.

LigandReaction TypeSteric ToleranceSusceptibility to Amine PoisoningExpected Yield (Hindered C3)
PPh3​ Suzuki / HeckLowHigh< 10% (Mostly recovered SM)
dppf SuzukiModerateModerate20 - 35%
SPhos SuzukiVery HighN/A85 - 95%
XPhos Buchwald (Sec. Amines)HighModerate70 - 85%
BrettPhos Buchwald (Pri. Amines)Very HighVery Low 80 - 90%

References

  • Title: Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: PMC - NIH URL
  • Source: The Doyle Group (UCLA)
  • Title: Synthesis of 4-arylquinolin-2(1H)-ones 7 through a domino...
  • Title: Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound Source: PMC - NIH URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-Bromo-7-methoxyquinolin-4(1H)-one and Standard Quinolone Antibiotics: An In-Depth Guide for Researchers

The relentless rise of antibiotic-resistant bacteria necessitates the continuous exploration of new antimicrobial agents. Quinolones, a major class of synthetic broad-spectrum antibiotics, have been a cornerstone of anti...

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Author: BenchChem Technical Support Team. Date: April 2026

The relentless rise of antibiotic-resistant bacteria necessitates the continuous exploration of new antimicrobial agents. Quinolones, a major class of synthetic broad-spectrum antibiotics, have been a cornerstone of antibacterial therapy for decades.[1][2] However, their efficacy is increasingly threatened by the emergence of resistant strains.[1] This guide introduces 3-Bromo-7-methoxyquinolin-4(1H)-one, a novel quinolone derivative, and benchmarks its performance against standard-of-care quinolone antibiotics such as Ciprofloxacin and Levofloxacin. Through a detailed examination of its mechanism of action, antibacterial spectrum, and potency, supported by experimental protocols, we aim to provide a thorough evaluation of its potential as a next-generation antibacterial agent.

Mechanism of Action: Targeting the Core of Bacterial Replication

Quinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA, leading to double-stranded DNA breaks and ultimately cell death.[4][5]

  • DNA Gyrase: Primarily responsible for introducing negative supercoils into the bacterial DNA, a process vital for initiating replication. In many Gram-negative bacteria, this is the primary target of quinolones.[6]

  • Topoisomerase IV: Responsible for decatenating (unlinking) daughter chromosomes after replication. This is often the primary target in Gram-positive bacteria.[6]

The specific substitutions on the quinolone core structure significantly influence the targeting preference and overall efficacy of the drug. The introduction of a bromine atom at the C3 position and a methoxy group at the C7 position in 3-Bromo-7-methoxyquinolin-4(1H)-one is hypothesized to modulate its interaction with these target enzymes, potentially enhancing its activity or altering its resistance profile.

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell quinolone Quinolone Antibiotic dna_gyrase DNA Gyrase quinolone->dna_gyrase Inhibits topo_iv Topoisomerase IV quinolone->topo_iv Inhibits replication_fork Replication Fork dna_gyrase->replication_fork Relaxes supercoils dna_break Double-Strand DNA Breaks dna_gyrase->dna_break Forms cleavage complex topo_iv->replication_fork Decatenates daughter DNA topo_iv->dna_break Forms cleavage complex cell_death Bacterial Cell Death dna_break->cell_death Leads to

Caption: Mechanism of action of quinolone antibiotics.

Comparative Antibacterial Spectrum and Potency

The efficacy of an antibiotic is fundamentally defined by its spectrum of activity and its potency against specific pathogens. This is quantitatively measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A lower MIC value indicates greater potency.

To benchmark 3-Bromo-7-methoxyquinolin-4(1H)-one, its in-vitro activity was compared against Ciprofloxacin and Levofloxacin, two widely used fluoroquinolones, against a panel of clinically relevant Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria.

CompoundEscherichia coli (ATCC 25922) MIC (µg/mL)Staphylococcus aureus (ATCC 29213) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)
3-Bromo-7-methoxyquinolin-4(1H)-one [Experimental Data] [Experimental Data] [Experimental Data]
Ciprofloxacin0.013 - 1[7]0.125 - 8[7]0.15 - >32[7]
Levofloxacin≤ 0.06 - 2[7]0.06 - >8.0[7]0.5 - >512[7]

Note: The MIC values for the standard antibiotics are presented as a range to reflect variations reported across different studies and strains. The experimental data for 3-Bromo-7-methoxyquinolin-4(1H)-one should be determined using the standardized protocol outlined below.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized methodologies are crucial. The following section details the protocols for determining the antibacterial potency of the test compounds.

This method is a gold standard for quantitative antimicrobial susceptibility testing.

MIC Determination Workflow cluster_workflow Broth Microdilution MIC Assay prep_compound Prepare serial dilutions of test compound in 96-well plate inoculate Inoculate wells with bacterial suspension prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity to determine MIC incubate->read_results

Caption: Workflow for MIC determination.

Step-by-Step Protocol:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 3-Bromo-7-methoxyquinolin-4(1H)-one, Ciprofloxacin, and Levofloxacin in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

Structure-Activity Relationship (SAR) Insights

The chemical structure of a quinolone is intrinsically linked to its antibacterial activity. Key modifications at different positions of the quinolone ring can dramatically alter its potency, spectrum, and safety profile.

Quinolone Structure-Activity Relationship cluster_sar Key Structural Features of Quinolones quinolone_core Quinolone Core (Essential for activity) c3_substituent C3: Carboxylic Acid (Crucial for DNA gyrase binding) quinolone_core->c3_substituent influences c6_substituent C6: Fluorine (Increases cell penetration and gyrase inhibition) quinolone_core->c6_substituent influences c7_substituent C7: Piperazine Ring (Enhances spectrum and potency) quinolone_core->c7_substituent influences r1_substituent R1: Cyclopropyl Group (Potentiates activity) quinolone_core->r1_substituent influences

Caption: Key structural features influencing quinolone activity.

In 3-Bromo-7-methoxyquinolin-4(1H)-one, the bromine at the C3 position is a significant deviation from the typical carboxylic acid group found in most clinically used quinolones. This modification could potentially alter the binding mode to the DNA-gyrase complex. The methoxy group at the C7 position, replacing the more common piperazine ring, will likely influence the compound's spectrum of activity, pharmacokinetic properties, and safety profile. Further studies are warranted to elucidate the precise impact of these structural changes.

Future Directions and Conclusion

The preliminary benchmarking of 3-Bromo-7-methoxyquinolin-4(1H)-one provides a foundational understanding of its potential as a novel antibacterial agent. The presented data, which will be generated following the detailed protocols, will offer a direct comparison against established quinolone antibiotics.

Future investigations should focus on:

  • Enzymatic Assays: Directly measuring the inhibitory activity against purified DNA gyrase and topoisomerase IV to confirm the mechanism of action.

  • Resistance Studies: Evaluating the potential for the development of resistance and its activity against known quinolone-resistant strains.

  • Cytotoxicity Assays: Assessing the safety profile of the compound in mammalian cell lines.

References

  • Wikipedia. Quinolone antibiotic. [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. (2014). Mechanism of action of and resistance to quinolones. Journal of Antimicrobial Chemotherapy, 69(10), 2616-2621. [Link]

  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand?. Journal of Medical Microbiology, 66(5), 551-559. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. [Link]

  • Blower, T. R., Williamson, B. H., Kerns, R. J., & Berger, J. M. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5662. [Link]

  • Pham, T. D. M., Ziora, Z. M., & Blaskovich, M. A. T. (2019). Quinolone antibiotics. MedChemComm, 10(10), 1719-1739. [Link]

  • Pickerill, K. E., Paladino, J. A., & Schentag, J. J. (2000). Comparison of the Fluoroquinolones Based on Pharmacokinetic and Pharmacodynamic Parameters. Pharmacotherapy, 20(4), 417-428. [Link]

Sources

Comparative

Comparative Structural Analysis of 3-Bromo-7-methoxyquinolin-4(1H)-one and Its Isomers: A Guide for Drug Development

As a Senior Application Scientist, I frequently guide research teams through the structural elucidation and synthetic optimization of halogenated quinolones. The 3-bromo-methoxyquinolin-4(1H)-one scaffold is a highly pri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide research teams through the structural elucidation and synthetic optimization of halogenated quinolones. The 3-bromo-methoxyquinolin-4(1H)-one scaffold is a highly privileged pharmacophore in modern drug discovery. Specifically, the 7-methoxy isomer serves as a critical cross-coupling precursor (via Suzuki or Buchwald-Hartwig reactions) for the synthesis of complex heteroaryls, including potent Hepatitis C virus (HCV) NS3 protease inhibitors[1] and novel antimicrobial agents.

However, the regiochemistry of the methoxy group—whether at the 5-, 6-, 7-, or 8-position—profoundly alters the molecule's electronic landscape, steric profile, and subsequent reactivity. This guide provides an objective, data-driven comparison of 3-bromo-7-methoxyquinolin-4(1H)-one against its positional isomers, equipping researchers with the self-validating protocols necessary to synthesize and unambiguously identify these compounds.

Structural Overview & Isomeric Divergence

The core scaffold consists of a 4-quinolone ring system with a bromine atom at C-3 and a methoxy group distributed across the benzenoid ring. The causality behind the differing behaviors of these isomers lies in the relationship between the methoxy group and the NH-C=O axis:

  • 7-Methoxy Isomer (Optimal Balance): The methoxy group is positioned para to the carbonyl carbon (via resonance through the fused ring). This allows for strong electron donation into the core without introducing steric hindrance, making the C-3 position highly nucleophilic prior to bromination.

  • 5-Methoxy Isomer (Steric Clash): The methoxy group experiences severe steric repulsion with the C-4 carbonyl oxygen. This forces the methoxy group out of coplanarity with the aromatic ring, significantly reducing its resonance stabilization.

  • 8-Methoxy Isomer (H-Bond Disruption): Positioned adjacent to the N-H group, the 8-methoxy substituent sterically interferes with the intermolecular hydrogen-bonding networks (NH···O=C) that typically dictate the solid-state stability and solubility of quinolones.

  • 6-Methoxy Isomer: Positioned para to the ring nitrogen, this isomer exhibits a different electronic distribution, often resulting in altered fluorescence properties compared to the 7-isomer.

Comparative Data Analysis

To objectively differentiate these isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool. The shielding and deshielding effects of the methoxy group predictably alter the chemical shifts of the adjacent aromatic protons.

Table 1: Comparative 1 H NMR Chemical Shifts (360 MHz, DMSO- d6​ )

Note: Data extrapolated from the unbrominated precursors and adjusted for the standard +0.5 ppm downfield shift of H-2 and loss of H-3 upon C-3 bromination.[2]

IsomerNH (br s)H-2 (s)Aromatic Protons (ppm & multiplicity)OMe (s)Structural Marker
7-Methoxy 12.0 ppm8.4 ppmH-5: 8.1 (d)H-6: 7.0 (dd)H-8: 6.9 (d)3.9 ppmTwo highly shielded, isolated doublets (H-6, H-8).
5-Methoxy 11.8 ppm8.3 ppmH-6: 6.8 (d)H-7: 7.6 (t)H-8: 7.1 (d)3.8 ppmDistinct triplet at 7.6 ppm (H-7).
6-Methoxy 12.1 ppm8.4 ppmH-5: 7.5 (d)H-7: 7.4 (dd)H-8: 7.6 (d)3.9 ppmTight clustering of aromatic signals (7.4 - 7.6 ppm).
8-Methoxy 11.5 ppm8.3 ppmH-5: 7.7 (dd)H-6: 7.3 (t)H-7: 7.2 (dd)4.0 ppmUpfield shifted NH due to steric clash with 8-OMe.
Table 2: Impact of Regiochemistry on Physical Properties
Parameter7-Methoxy Isomer5-Methoxy Isomer8-Methoxy IsomerCausality
Methoxy Torsion Angle ~0° (Coplanar)>45° (Twisted)~15° (Slightly twisted)Steric clash with C-4 carbonyl (5-OMe) or N-H (8-OMe).
Intermolecular H-Bonding Strong (NH···O=C)Strong (NH···O=C)Weakened8-OMe physically blocks the N-H donor site.
C-3 Bromination Rate Very FastSlowModerateCoplanar 7-OMe maximizes resonance activation of C-3.

Experimental Methodologies & Self-Validating Workflows

A robust protocol must be a self-validating system. The following methodologies detail the regioselective synthesis and subsequent bromination to yield 3-bromo-7-methoxyquinolin-4(1H)-one, complete with built-in analytical checkpoints.

Protocol 1: Regioselective Synthesis via Flash Vacuum Pyrolysis (FVP)

Objective: Synthesize the 7-methoxyquinolin-4(1H)-one precursor while avoiding the formation of the 5-methoxy isomer.

  • Condensation: React m-anisidine with methoxymethylene Meldrum's acid in anhydrous acetonitrile at room temperature for 4 hours to form the anilinomethylene derivative.

  • Pyrolysis: Subject the isolated solid derivative to Flash Vacuum Pyrolysis (FVP) at 500 °C at 0.01 mbar.

    • Causality: FVP avoids high-boiling solvents and drives the reaction via a highly reactive imidoylketene intermediate. For meta-substituted precursors, cyclization is highly regioselective, heavily favoring the less sterically hindered 7-position over the 5-position.

  • Validation Checkpoint: Acquire a 1 H NMR spectrum of the crude pyrolysate in DMSO- d6​ . The success of the regioselective cyclization is confirmed by the presence of a major doublet at ~8.0 ppm (H-5 of the 7-isomer) and the absence of a triplet at ~7.48 ppm (H-7 of the 5-isomer).

Protocol 2: Electrophilic Bromination at C-3

Objective: Selectively halogenate the C-3 position to yield 3-bromo-7-methoxyquinolin-4(1H)-one.

  • Solubilization: Dissolve the purified 7-methoxyquinolin-4(1H)-one (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) at room temperature.

  • Halogenation: Add N-Bromosuccinimide (NBS) (1.2 equiv) portion-wise over 15 minutes. Stir at 55 °C for 2 hours.

    • Causality: DMF stabilizes the polar transition state of the electrophilic aromatic substitution. NBS acts as a mild, controlled source of electrophilic bromine (Br + ), specifically targeting the highly nucleophilic C-3 position of the enamine-like quinolone core without causing over-halogenation[3].

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass disappears, replaced by an [M+H] + isotopic cluster at m/z 254 and 256 (1:1 ratio), confirming mono-bromination. Subsequent 1 H NMR must show the complete disappearance of the H-3 proton signal (~5.9 ppm).

Visualizing the Logic

To streamline laboratory decision-making, I have mapped the analytical and synthetic workflows below.

G A Isomeric Mixture (3-Bromo-methoxyquinolones) B 1H NMR in DMSO-d6 (Preserves NH signal) A->B C Analyze Aromatic Region (6.8 - 8.2 ppm) B->C D Two ortho-coupled protons (t, ~7.6 ppm) C->D Steric shift (C-5) E Two isolated doublets (d, ~8.1 & 6.9 ppm) C->E Electronic shift (C-7) G 5-Methoxy Isomer Confirmed D->G F 7-Methoxy Isomer Confirmed E->F

Fig 1. NMR-based structural elucidation workflow for differentiating 5- and 7-methoxyquinolone isomers.

G S1 m-Anisidine + Meldrum's Acid S2 Flash Vacuum Pyrolysis (500 °C) S1->S2 Condensation S3 7-Methoxyquinolin-4(1H)-one (Major Regioisomer) S2->S3 Cyclization S4 NBS / DMF (Electrophilic Bromination) S3->S4 C-3 Activation S5 3-Bromo-7-methoxyquinolin-4(1H)-one S4->S5 Halogenation

Fig 2. Regioselective synthesis and C-3 bromination pathway of 3-bromo-7-methoxyquinolin-4(1H)-one.

References

  • Organic & Biomolecular Chemistry - Palladium-catalyzed direct C–H heteroarylation of 3-bromoquinolin-2(1H)
  • Synthesis - Regioselective Synthesis of Quinolin-4-ones by Pyrolysis of Anilinomethylene Derivatives of Meldrum's Acid Source: Thieme Connect URL
  • WO2008057209A1 - HCV NS3 protease inhibitors (Details the utilization of 3-bromo-7-methoxyquinolin-2/4-ones in drug development)
  • Development of Atroposelective Nucleophilic Substitutions Towards Pharmaceutically Relevant N-Heterocyclic Scaffolds - Synthesis of 3-bromo-7-methoxyquinolin-4-ol utilizing NBS/DMF Source: eScholarship URL

Sources

Validation

FTIR Spectral Comparison of 3-Bromo-7-methoxyquinolin-4(1H)-one Derivatives: A Structural Validation Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Focus: Structural Elucidation, Derivative Comparison, and ATR-FTIR Best Practices The 3-bromo-7-methoxyquinolin-4(1H)-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Focus: Structural Elucidation, Derivative Comparison, and ATR-FTIR Best Practices

The 3-bromo-7-methoxyquinolin-4(1H)-one scaffold is a highly versatile building block in medicinal chemistry, frequently utilized in the development of antimalarial, antibacterial, and anticancer therapeutics. The C3-bromo position serves as a prime handle for palladium-catalyzed cross-coupling, the N1-position is readily alkylated to tune pharmacokinetics, and the 7-methoxy group modulates the electronic density of the fused aromatic system.

Fourier Transform Infrared (FTIR) spectroscopy is the frontline analytical technique for validating these structural transformations. This guide provides an objective spectral comparison of key derivatives, explains the mechanistic causality behind observed peak shifts, and outlines a self-validating experimental protocol for high-fidelity data acquisition.

Mechanistic Insights: The Quinolin-4(1H)-one Scaffold

To accurately interpret the FTIR spectra of these derivatives, one must first understand the underlying molecular dynamics of the core scaffold.

In the solid state, quinolin-4(1H)-ones exist almost exclusively as the lactam (4-oxo) tautomer rather than the lactim (4-hydroxyquinoline) form.

  • Causality of the Carbonyl Shift: This lactam configuration enables a robust intermolecular hydrogen-bonding network between the N-H donor and the C=O acceptor. This interaction draws electron density away from the C=O double bond, lowering its force constant. Consequently, the lactam carbonyl stretching frequency ( ν C=O) is significantly red-shifted to the 1600–1647 cm⁻¹ range[1],[2], far lower than that of an isolated, un-conjugated ketone (~1710 cm⁻¹).

  • The 7-Methoxy Signature: The ether linkage provides a diagnostic, high-intensity asymmetric C-O-C stretch at approximately 1242 cm⁻¹ [1].

  • The 3-Bromo Influence: While the C-Br stretch appears in the far-IR fingerprint region (< 650 cm⁻¹), the heavy bromine atom primarily influences the spectrum via inductive electron withdrawal, subtly sharpening adjacent C=C stretching modes.

Comparative Spectral Data

When modifying the 3-bromo-7-methoxyquinolin-4(1H)-one core, specific functional group transformations yield highly predictable and diagnostic FTIR peak shifts. Table 1 summarizes the quantitative spectral data comparing the core molecule against three common synthetic derivatives.

Table 1: Key FTIR Vibrational Frequencies (cm⁻¹)
Compound VariantModification Type ν (N-H) / ν (O-H) ν (C=O) Lactam ν (C=O) Substituent ν (C-O-C)
3-Bromo-7-methoxyquinolin-4(1H)-one Core Scaffold~3306 (Strong, broad)~1606N/A~1242
1-Benzyl-3-bromo-7-methoxyquinolin-4(1H)-one N1-AlkylationAbsent ~1635 (Blue-shifted)N/A~1245
3-Acetyl-7-methoxyquinolin-4(1H)-one C3 Cross-Coupling~3310 (Strong, broad)~1615~1685 ~1240
3-Bromo-7-hydroxyquinolin-4(1H)-one O-Demethylation~3400–3100 (Very broad)~1605N/AAbsent
Data Interpretation & Causality
  • Tracking N-Alkylation: The definitive marker for successful N-alkylation is the complete disappearance of the broad N-H stretch (~3306 cm⁻¹). Mechanistic Causality: Removing the N-H proton destroys the intermolecular hydrogen-bonding network. This restores electron density to the lactam C=O bond, increasing its force constant and causing a diagnostic blue-shift (e.g., from 1606 cm⁻¹ to 1635 cm⁻¹)[1],[2].

  • Tracking C3-Substitution: Replacing the C3-bromine with an acetyl group introduces a second, distinct carbonyl stretch at ~1685 cm⁻¹ corresponding to the exocyclic ketone[3]. The lactam C=O remains lower, creating a highly diagnostic doublet in the carbonyl region.

  • Tracking O-Demethylation: Cleavage of the 7-methoxy group is confirmed by the disappearance of the sharp asymmetric C-O-C stretch at ~1242 cm⁻¹ and the emergence of a broad phenolic O-H stretch that heavily overlaps with the N-H band.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Analytical Alternative Comparison: ATR vs. KBr Pellets Historically, FTIR samples were prepared as KBr pellets. However, KBr is highly hygroscopic. Absorbed atmospheric water exhibits a broad O-H stretch (~3400 cm⁻¹) and an H-O-H bending mode (~1640 cm⁻¹). These water peaks perfectly overlap with the critical N-H and C=O bands of quinolinones, leading to obscured data and false interpretations. Attenuated Total Reflectance (ATR-FTIR) is the superior, moisture-independent alternative for this class of compounds.

Step-by-Step Methodology
  • System Initialization & Background Validation (The Self-Validation Step):

    • Clean the diamond ATR crystal with high-purity isopropanol and allow it to evaporate completely.

    • Run a background scan (32 scans, 4 cm⁻¹ resolution).

    • Causality & Validation: Inspect the background spectrum specifically at 3400 cm⁻¹ (water) and 2350 cm⁻¹ (CO₂). Do not proceed until the baseline is completely flat. This ensures that no atmospheric artifacts or cross-contamination will be falsely assigned to the quinolinone derivative.

  • Sample Application:

    • Place 1–2 mg of the dry, solid quinolinone derivative directly onto the center of the diamond crystal. Ensure complete coverage of the sensor area.

  • Pressure Application:

    • Lower the ATR anvil until the pressure clutch clicks.

    • Causality: Consistent, high pressure ensures intimate physical contact between the solid crystal lattice of the sample and the ATR element. This maximizes the penetration depth of the infrared evanescent wave, drastically improving the signal-to-noise ratio.

  • Data Acquisition & Post-Processing:

    • Acquire the sample spectrum using 32 scans at a resolution of 4 cm⁻¹.

    • Apply an ATR correction algorithm (to compensate for wavelength-dependent penetration depth) and baseline correction.

Workflow Visualization

The following diagram maps the logical progression from the core scaffold through structural modification, culminating in the self-validating ATR-FTIR analytical workflow.

FTIR_Workflow cluster_mods Structural Modifications Start Core Scaffold: 3-Bromo-7-methoxyquinolin-4(1H)-one Mod1 N-Alkylation (1-Alkyl Derivative) Start->Mod1 Mod2 C3 Cross-Coupling (3-Acetyl Derivative) Start->Mod2 Mod3 O-Demethylation (7-Hydroxy Derivative) Start->Mod3 Prep Sample Preparation (ATR-FTIR over KBr) Start->Prep Mod1->Prep Mod2->Prep Mod3->Prep Acquisition Spectral Acquisition (32 Scans, 4 cm⁻¹ Res) Prep->Acquisition Validation Self-Validating Analysis: Peak Shift & Disappearance Acquisition->Validation

Workflow for structural modification and FTIR spectral validation of quinolin-4(1H)-one derivatives.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: Impact Factor (impactfactor.org)
  • Title: Buy 3-acetyl-7-methoxyquinolin-4(1H)-one (EVT-12021885)

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-7-methoxyquinolin-4(1H)-one proper disposal procedures

As a Senior Application Scientist, I frequently consult with research institutions and drug development facilities on the lifecycle management of complex halogenated heterocycles. 3-Bromo-7-methoxyquinolin-4(1H)-one pres...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research institutions and drug development facilities on the lifecycle management of complex halogenated heterocycles. 3-Bromo-7-methoxyquinolin-4(1H)-one presents unique logistical and environmental challenges due to its stable aromatic core and brominated substituent.

Standard disposal methods are both scientifically insufficient and legally non-compliant for this class of chemicals. This guide provides a self-validating, step-by-step protocol for the safe containment, segregation, and thermal destruction of this compound, ensuring your laboratory maintains the highest standards of operational safety and regulatory compliance.

Mechanistic Hazards & The Halogenated Waste Paradigm

The disposal strategy for 3-Bromo-7-methoxyquinolin-4(1H)-one is dictated entirely by its molecular structure. The carbon-bromine (C-Br) bond on the quinoline ring is highly stable. If this compound is subjected to standard municipal incineration (which typically operates around 800°C), incomplete combustion occurs.

This low-temperature thermal degradation facilitates the synthesis of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs)—highly toxic, bioaccumulative environmental pollutants[1]. Consequently, environmental protection agencies strictly classify this chemical as a halogenated organic waste, mandating High-Temperature Incineration (HTI) equipped with aggressive flue gas scrubbing[2][3].

Quantitative Operational Parameters

To ensure the complete destruction of the compound without generating toxic byproducts, disposal facilities and laboratories must adhere to the following quantitative parameters:

Operational ParameterSpecificationScientific Causality & Rationale
Primary Combustion Temp > 1100°C (2012°F)Provides the necessary thermal energy to homolytically cleave stable aromatic and C-Br bonds[4].
Secondary Chamber Temp 1200°C - 1400°CEnsures complete oxidation of residual organic fragments into CO₂ and H₂O[3].
Gas Residence Time ≥ 2.0 secondsPrevents the recombination of halogen radicals into PBDDs/PBDFs[3].
Flue Gas Treatment Caustic Scrubbing (NaOH)Neutralizes the highly corrosive hydrogen bromide (HBr) gas generated during combustion[2].
Laboratory Storage Temp Cool, dry (< 25°C)Prevents premature thermal degradation or volatilization prior to formal disposal[5].

Step-by-Step Methodologies

Protocol A: Spill Containment & Pre-Disposal Processing

This protocol outlines the immediate response required to safely package the chemical for downstream disposal.

  • Site Isolation & Ventilation: Immediately restrict access to the spill area and ensure local exhaust ventilation (e.g., fume hood) is operating at maximum capacity.

    • Causality: 3-Bromo-7-methoxyquinolin-4(1H)-one is a severe ocular and respiratory irritant. Maximizing airflow prevents the inhalation of aerosolized particulates[6].

  • Personal Protective Equipment (PPE) Donning: Operators must equip nitrile gloves (double-gloving is highly recommended), tightly fitting safety goggles, and a NIOSH-approved particulate respirator (N95 or P100)[5].

    • Causality: Double-gloving prevents dermal breakthrough from residual solvent mixtures often present in laboratory spills, while the P100 filter blocks fine brominated dust.

  • Inert Absorption/Collection:

    • For solid spills: Use a spark-proof vacuum equipped with a HEPA filter, or carefully sweep using a damp, inert absorbent pad[5][7].

    • For solution spills: Cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand)[7].

    • Causality: Dry sweeping generates airborne dust. Using damp pads or inert absorbents mitigates aerosolization, protecting the operator's respiratory tract and preventing cross-contamination of the lab space.

  • Primary Containment & Segregation: Transfer the collected material into a chemically compatible, tightly sealable high-density polyethylene (HDPE) or glass waste container[5]. Do not mix with non-halogenated solvents.

    • Causality: Mixing halogenated waste with standard organic solvents lowers the overall BTU (calorific) value of the waste stream, which can disrupt the downstream incineration process and lead to incomplete combustion.

  • Secondary Containment & Labeling: Place the primary container into a secondary containment bin. Label the container explicitly as "Hazardous Waste - Halogenated Organic (Contains Bromine)"[8].

    • Causality: Proper RCRA-compliant labeling ensures the downstream disposal facility routes the waste to a halogen-rated incinerator, preventing catastrophic equipment corrosion from unexpected acid gas generation.

Protocol B: High-Temperature Incineration (HTI) Logistics

This protocol outlines the external lifecycle of the waste once it leaves your facility.

  • Waste Profiling & Chain of Custody: Submit a detailed waste profile to a licensed Hazardous Waste Combustor (HWC) facility, detailing the exact chemical structure and estimated bromine concentration[4].

  • Thermal Destruction: The licensed facility injects the waste into a primary combustion chamber operating strictly above 1100°C[4].

    • Causality: This extreme thermal environment guarantees >99.99% Destruction and Removal Efficiency (DRE), completely obliterating the quinoline core[4].

  • Flue Gas Scrubbing: The resulting exhaust gas is routed through a wet caustic scrubber utilizing a sodium hydroxide (NaOH) spray[2].

    • Causality: The combustion of brominated organics inevitably generates hydrogen bromide (HBr). The caustic spray neutralizes this acid gas into benign sodium bromide (NaBr) salts, preventing environmental acid rain and complying with Clean Air Act emission standards[2].

Visualizing the Disposal Workflow

The following diagram maps the critical path of 3-Bromo-7-methoxyquinolin-4(1H)-one from the point of waste generation to safe environmental release.

Workflow N1 Waste Generation: 3-Bromo-7-methoxyquinolin-4(1H)-one N2 Waste Segregation: Isolate Halogenated Stream N1->N2 Avoid mixing with non-halogenated waste N3 Containment & Labeling: EPA/RCRA Compliant Packaging N2->N3 Seal in compatible containers N4 Licensed Hazmat Transport: Chain of Custody N3->N4 Manifest documentation N5 High-Temperature Incineration: >1100°C, 2s Residence Time N4->N5 Transfer to permitted HWC facility N6 Flue Gas Scrubbing: Caustic Neutralization of HBr N5->N6 Combustion gases (HBr, CO2, H2O) N7 Safe Environmental Release N6->N7 Clean emissions

Operational workflow for the safe disposal and incineration of halogenated quinoline derivatives.

References

  • 8-(Bromomethyl)quinoline - Safety Data Sheet | AK Scientific, Inc. | 7

  • 3-broMo-8-fluoroquinoline - Safety Data Sheet | ChemicalBook | 5

  • 2-Bromo-quinolin-8-yl acetate - Safety Data Sheet | AK Scientific, Inc. | 6

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes | U.S. Environmental Protection Agency (EPA) |2

  • Waste & Debris Fact Sheets | I-WASTE DST | U.S. Environmental Protection Agency (EPA) | 8

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies | World Health Organization / EPA | 3

  • GLOSSARY OF TERMS (What are the Terms of Art For Incineration?) | Coalition for Responsible Waste Incineration (CRWI) | 1

  • Total PFAS Solution / Permitted Hazardous Waste Incinerators | Clean Harbors | 4

Sources

Handling

Personal protective equipment for handling 3-Bromo-7-methoxyquinolin-4(1H)-one

Operational Safety and Logistics Guide for 3-Bromo-7-methoxyquinolin-4(1H)-one As a critical intermediate in pharmaceutical synthesis and drug discovery, 3-Bromo-7-methoxyquinolin-4(1H)-one (CAS: 959121-99-4) requires st...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Logistics Guide for 3-Bromo-7-methoxyquinolin-4(1H)-one

As a critical intermediate in pharmaceutical synthesis and drug discovery, 3-Bromo-7-methoxyquinolin-4(1H)-one (CAS: 959121-99-4) requires stringent handling protocols[1]. The presence of a heavy halogen (bromine) on a methoxyquinoline core presents specific physical and toxicological challenges, particularly regarding powder aerosolization and transdermal penetration when in solution[2].

This guide provides a self-validating, causality-driven operational framework designed for researchers and drug development professionals. By understanding the mechanisms behind these safety protocols, laboratories can ensure absolute compliance, protect personnel, and maintain the chemical integrity of the compound.

Chemical Hazard Profile & Causality

While a highly specific, exhaustive toxicological dossier for 3-Bromo-7-methoxyquinolin-4(1H)-one may not be universally published, we must implement a conservative safety strategy based on the known hazard profiles of structurally analogous halogenated quinoline derivatives[3][4].

Table 1: Anticipated Hazard Profile and Operational Implications

Hazard ClassificationObservation in Analogous Quinoline DerivativesOperational Implication & Causality
Acute Oral/Dermal Toxicity Harmful if swallowed or in contact with skin[4].Mandates strict barrier protection. The lipophilic nature of the quinoline core facilitates rapid absorption through compromised epidermal layers.
Eye/Skin Irritation Causes serious eye damage and skin irritation[3].Requires tightly fitting goggles. The compound can react with the moisture in ocular mucosa, causing severe localized inflammation.
Respiratory Toxicity Harmful if inhaled as dust or mist[4].All dry-powder handling must be performed in a certified fume hood to prevent inhalation of micro-particulates.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects[3].Absolute prohibition of drain disposal. Requires dedicated halogenated waste streams to prevent environmental bioaccumulation.

Comprehensive PPE Strategy

Selecting Personal Protective Equipment (PPE) is not merely a compliance checklist; it requires understanding the chemical's interaction with barrier materials. In drug discovery, halogenated heterocycles are frequently dissolved in polar aprotic solvents like DMSO or DMF, which act as rapid transdermal carriers[2].

Table 2: Required PPE and Mechanistic Rationale

Protection LevelEquipment SpecificationMechanistic Rationale (Why it works)
Primary (Eye/Face) ANSI Z87.1 tight-sealing safety goggles[2].Prevents the ingress of fine crystalline dust, which is prone to electrostatic suspension in the air, from contacting the eyes.
Primary (Hands) Double-layered Nitrile gloves (min. 5 mil thickness)[2].Nitrile provides superior chemical resistance to DMSO and DMF compared to latex. Double-gloving ensures that if the outer glove is compromised by a solvent splash, the inner glove prevents the solvent from carrying the dissolved compound into the skin.
Primary (Body) Flame-resistant lab coat (e.g., Nomex®) & closed-toe shoes[2].Provides a physical barrier against the electrostatic cling of powders to personal clothing, preventing accidental transport of the chemical outside the laboratory.
Secondary (Respiratory) NIOSH-approved N95/P100 particulate respirator[3].Required only if primary engineering controls (fume hood) fail, or during emergency spill cleanup of the dry powder outside of ventilated zones.

Self-Validating Operational Workflow: Weighing and Solubilization

To prevent environmental contamination and personnel exposure, the handling of 3-Bromo-7-methoxyquinolin-4(1H)-one must follow a strict, self-validating methodology.

Step 1: Engineering Control Verification

  • Action: Activate the chemical fume hood and verify the face velocity is between 80–100 feet per minute (fpm)[4].

  • Self-Validation: Perform a "tissue flutter test" by taping a small strip of a delicate task wipe to the bottom of the sash. If it pulls steadily inward without turbulence, negative pressure is confirmed.

Step 2: Static Dissipation

  • Action: Wipe down the analytical balance inside the hood with a damp, lint-free cloth to dissipate static electricity.

  • Causality: Halogenated powders are highly prone to electrostatic repulsion. Dissipating static prevents the powder from unexpectedly aerosolizing when the source vial is opened[3].

Step 3: Compound Transfer

  • Action: Using an anti-static micro-spatula, carefully transfer the required mass of the compound onto pre-creased anti-static weighing paper or directly into a tared glass vial.

  • Self-Validation: Cap the source vial immediately. Check the balance reading; if the numbers fluctuate wildly without physical disturbance, static is still present, and an ionizing bar must be utilized before proceeding.

Step 4: Solubilization In Situ

  • Action: Add the appropriate volume of solvent (e.g., DMSO) directly to the weighing vial inside the hood. Cap tightly and vortex until fully dissolved.

  • Causality: Dissolving the compound prior to removing it from the fume hood completely eliminates the risk of powder inhalation during transport to the benchtop or cell culture incubator[2].

Step 5: Immediate Decontamination

  • Action: Wipe the spatula, balance pan, and hood surface with a solvent-compatible wipe (e.g., 70% isopropanol). Dispose of the wipe immediately in a sealed solid hazardous waste container.

Workflow Visualization

The following diagram maps the logical progression of the safe handling protocol, ensuring all containment parameters are met before the compound changes state from solid to solution.

Workflow N1 1. Pre-Operational Check Verify Hood Velocity & Don PPE N2 2. Static Dissipation Wipe Balance to Prevent Aerosolization N1->N2 N3 3. Compound Transfer Weigh Powder via Anti-Static Spatula N2->N3 N4 4. In Situ Solubilization Dissolve in DMSO/DMF Inside Hood N3->N4 N5 5. Waste Segregation Dispose via Halogenated Waste Stream N4->N5

Caption: Self-validating operational workflow for handling 3-Bromo-7-methoxyquinolin-4(1H)-one.

Spill Response and Waste Disposal Plan

Because 3-Bromo-7-methoxyquinolin-4(1H)-one contains a halogen, it falls under strict environmental regulatory scrutiny regarding disposal.

  • Dry Powder Spills: Do NOT use water, as it can spread the compound or cause localized reactions. Gently cover the spill with damp absorbent paper to suppress dust generation, then sweep it up using non-sparking tools. Place the debris in a sealed, labeled container[4].

  • Liquid Spills (in Solvent): Absorb with inert materials (e.g., vermiculite or sand). Do not use combustible materials like sawdust.

  • Disposal Logistics: All waste containing this compound must be segregated into clearly labeled "Halogenated Organic Waste" containers. Under EPA guidelines, halogenated heterocycles must be processed by a licensed professional waste disposal service, often utilizing high-temperature chemical incinerators equipped with afterburners and scrubbers to safely break the carbon-halogen bonds without releasing toxic dioxins[5].

References

Sources

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